1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C7H6N2OS/c1-4(10)6-2-5-7(11-6)3-8-9-5/h2-3H,1H3,(H,8,9) |
InChI Key |
FKZQPDYCGUYYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=NN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant biological activities, including kinase inhibition. This technical guide provides a comprehensive overview of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone, a key derivative of this scaffold. While specific experimental data for this compound is not extensively documented in public literature, this guide consolidates information on the core thieno[3,2-c]pyrazole system, proposes a robust synthetic pathway to the target molecule based on established chemical principles, and discusses its potential physicochemical properties and applications in drug discovery. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of novel thieno[3,2-c]pyrazole-based compounds.
Introduction: The Significance of the Thieno[3,2-c]pyrazole Core
The fusion of thiophene and pyrazole rings to form the thieno[3,2-c]pyrazole system creates a unique bicyclic heterocycle with a distinct electronic and structural profile. Thiophene, as a bioisostere of a benzene ring, and pyrazole, a well-established pharmacophore, combine to produce a scaffold with diverse biological potential.[1] Thienopyrazoles have garnered considerable attention in the field of medicinal chemistry due to their demonstrated efficacy as inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas.[2]
Derivatives of the thieno[3,2-c]pyrazole core have been investigated for a range of biological activities, including:
-
Antitumor Agents: Several studies have highlighted the potential of thieno[3,2-c]pyrazole derivatives as potent anticancer agents.[2]
-
Kinase Inhibition: This scaffold has been successfully employed in the development of inhibitors for kinases such as Aurora kinases, which are key regulators of cell division.[2]
The introduction of an ethanone (acetyl) group at the 5-position of the thieno[3,2-c]pyrazole nucleus, to form this compound, is a strategic modification. The acetyl group can serve as a versatile synthetic handle for further functionalization, allowing for the exploration of a wider chemical space and the optimization of biological activity. It can also act as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within a biological target.
Chemical Structure and Properties
Chemical Structure
The chemical structure of this compound is characterized by the fused thienopyrazole ring system with an acetyl group attached to the thiophene ring at the 5-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Likely to be in the range of 100-200 °C. |
| Boiling Point | Expected to be above 300 °C at atmospheric pressure. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; and poorly soluble in water. |
| pKa | The pyrazole NH is weakly acidic. |
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of the parent 1H-thieno[3,2-c]pyrazole. This reaction is a well-established method for introducing acyl groups onto aromatic and heteroaromatic rings.[3][4]
Synthesis of the 1H-thieno[3,2-c]pyrazole Core
The synthesis of the starting material, 1H-thieno[3,2-c]pyrazole, can be achieved through several reported methods. A practical approach involves the Jacobson reaction as a key step, starting from commercially available materials.[1]
Caption: Synthetic overview for the 1H-thieno[3,2-c]pyrazole core.
Friedel-Crafts Acylation
The introduction of the acetyl group at the 5-position of the thiophene ring can be accomplished using acetic anhydride or acetyl chloride as the acylating agent, with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a milder catalyst like tin(IV) chloride (SnCl₄). The reaction is typically performed in an inert solvent.
Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation of 1H-thieno[3,2-c]pyrazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1H-thieno[3,2-c]pyrazole
This step should be performed following a literature procedure, such as the one described by Weintraub et al., which utilizes a Jacobson reaction for a practical, multigram synthesis.[1]
Step 2: Friedel-Crafts Acylation to yield this compound
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.
-
Addition of Substrate: After stirring the mixture for 15-30 minutes, add a solution of 1H-thieno[3,2-c]pyrazole (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validating System: The success of the synthesis can be monitored at each stage. The formation of the acylated product can be confirmed by a noticeable change in the Rf value on TLC compared to the starting material. The final product's identity and purity should be rigorously confirmed by spectroscopic methods.
Structural Characterization (Expected)
The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thienopyrazole ring system, a singlet for the methyl protons of the acetyl group, and a broad singlet for the NH proton of the pyrazole ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the heterocyclic rings, the methyl carbon, and a downfield signal for the carbonyl carbon of the ethanone group.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is expected in the region of 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (166.20 g/mol ).
Potential Applications in Drug Discovery
The this compound molecule is a promising candidate for further exploration in drug discovery programs.
Kinase Inhibitor Scaffolding
Given the established role of the thieno[3,2-c]pyrazole core in kinase inhibition, this compound can serve as a valuable starting point for the development of novel kinase inhibitors. The acetyl group can be further modified to introduce various functionalities aimed at enhancing potency and selectivity for specific kinase targets.
Elaboration into More Complex Molecules
The ketone functionality of the acetyl group is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Aldol Condensation: To build larger carbon frameworks.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Formation of Heterocycles: The acetyl group can be a precursor for the construction of other heterocyclic rings, such as pyrimidines or oxazoles.
Caption: Synthetic utility of this compound.
Conclusion
This compound represents a strategically important molecule within the broader class of thienopyrazole-based compounds. While detailed experimental data on this specific molecule is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic route via Friedel-Crafts acylation offers a reliable method for its preparation, opening avenues for further chemical exploration and biological evaluation. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic derivatization of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, August 7). Thieno[2,3-c]pyrazoles and Related Heterocycles. Retrieved February 27, 2026, from [Link]
-
PubMed. (2010, October 1). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Retrieved February 27, 2026, from [Link]
- Weintraub, P. M., et al. (2014). A Convenient Preparation of Thieno[3,2-c]pyrazole. Synfacts, 10(01), 96-100.
-
Royal Society of Chemistry. (n.d.). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved February 27, 2026, from [Link]
-
Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved February 27, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved February 27, 2026, from [Link]
-
Asian Journal of Chemistry. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. Retrieved February 27, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Retrieved February 27, 2026, from [Link]
-
REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved February 27, 2026, from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Thieno[3,2-c]pyrazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Abstract
The thieno[3,2-c]pyrazole core, a fused heterocyclic system comprising thiophene and pyrazole rings, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties provide an ideal framework for designing potent and selective modulators of various biological targets. This guide offers an in-depth analysis of the synthesis, biological activities, and therapeutic applications of thieno[3,2-c]pyrazole derivatives. We will explore their potent anticancer activity through kinase inhibition, their neuroprotective potential in the context of Alzheimer's disease, and their promise as antimicrobial and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also actionable experimental protocols and insights into structure-activity relationships.
The Thieno[3,2-c]pyrazole Core: A Structural Overview
Thienopyrazoles are bicyclic aromatic compounds formed by the fusion of a thiophene and a pyrazole ring. There are three possible isomers: thieno[2,3-c]pyrazole, thieno[3,4-c]pyrazole, and the focus of this guide, thieno[3,2-c]pyrazole [1]. The unique arrangement of sulfur and nitrogen heteroatoms within this scaffold confers specific electronic and steric properties that are highly amenable to forming key interactions with biological macromolecules. This has led to its classification as a privileged structure, capable of binding to a wide range of targets and exhibiting diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities[1][2][3].
Synthesis of the Thieno[3,2-c]pyrazole Scaffold
The construction of the thieno[3,2-c]pyrazole core is a critical first step in the exploration of its therapeutic potential. A versatile and widely adopted strategy involves the initial synthesis of a substituted thiophene ring, followed by cyclization to form the fused pyrazole moiety. The Gewald reaction is a cornerstone for preparing the key aminothiophene intermediate, which can then be elaborated into the final bicyclic system.
General Synthetic Workflow
A common pathway begins with activated methylene nitriles, an aldehyde or ketone, and elemental sulfur to form a 2-aminothiophene (Gewald synthesis). This intermediate is then diazotized and cyclized, or reacted with a hydrazine derivative, to construct the fused pyrazole ring.
Caption: Inhibition of Aurora kinases by thieno[3,2-c]pyrazoles disrupts mitosis.
Key Anticancer Thieno[3,2-c]pyrazole Derivatives
| Compound ID | Target Kinase | In Vitro Activity (IC₅₀) | Cell Line | Reference |
| Compound 38 | Aurora A/B | Low Nanomolar | HCT-116, HL-60 | [2][4] |
| Compound 54 | GSK-3β | 3.4 nM | - | [5] |
| Compound 3a | GSK-3β | 74.4 nM | - | [6] |
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
This protocol describes a common method for assessing the potency of a compound against a target kinase.
-
Reagents: Recombinant human Aurora A kinase, biotinylated peptide substrate, ATP, and the test thieno[3,2-c]pyrazole compound.
-
Plate Preparation: Add 5 µL of the test compound (in various concentrations) to the wells of a 384-well plate.
-
Kinase Reaction: Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection solution (containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-streptavidin acceptor). Incubate for 60 minutes.
-
Measurement: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Neuroprotective Activity: Targeting Alzheimer's Disease
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. GSK-3β is a primary kinase responsible for tau phosphorylation.
Mechanism of Action: Thieno[3,2-c]pyrazole derivatives that potently inhibit GSK-3β can prevent the hyperphosphorylation of tau. This reduces the formation of neurofibrillary tangles and protects neurons from Aβ-induced toxicity, offering a promising therapeutic strategy for AD.[5][7]
Caption: Thieno[3,2-c]pyrazole GSK-3β inhibitors block tau hyperphosphorylation.
Key Neuroprotective Thieno[3,2-c]pyrazole Derivatives
| Compound ID | Key Activity | In Vitro Model | Reference |
| Compound 54 | Neuroprotective against Aβ toxicity; decreases p-tau (Ser396) | Rat primary cortical neurons | [5] |
| Compound 16b | Potent GSK-3β inhibitor (IC₅₀ = 3.1 nM); decreases p-tau (Ser396) | SH-SY5Y cells | [7] |
Experimental Protocol: Western Blot for Phosphorylated Tau (p-tau)
This protocol is used to quantify the levels of p-tau in cell lysates after treatment with a test compound.
-
Cell Culture and Treatment: Culture rat primary cortical neurons or SH-SY5Y cells. Induce neurotoxicity with Aβ oligomers and co-treat with various concentrations of the thieno[3,2-c]pyrazole inhibitor for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated tau (e.g., anti-p-tau Ser396).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-tau levels to total tau or a housekeeping protein like β-actin to determine the compound's effect.
Antimicrobial and Anti-inflammatory Activities
The thieno[3,2-c]pyrazole scaffold has also been identified as a source of new antibacterial and anti-inflammatory agents.[2] While this area is less explored than oncology, initial findings are promising.
Mechanism of Action: Some derivatives have been identified as a new class of bacterial cell wall biosynthesis inhibitors.[2] The anti-inflammatory effects of related pyrazole compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is the gold standard for determining the potency of a potential antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thieno[3,2-c]pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[3,2-c]pyrazole derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
For GSK-3β Inhibition:
-
A series of thieno[3,2-c]pyrazol-urea derivatives showed that substitution on the terminal phenyl ring generally decreased potency, regardless of the substituent's electronic properties or size. The unsubstituted phenyl ring was optimal.[6]
-
In another series of thieno[3,2-c]pyrazol-3-amine derivatives, introducing a 4-methylpyrazole moiety was critical for high potency, as it formed a key π-cation interaction with an arginine residue (Arg141) in the GSK-3β active site.[5]
-
-
For Aurora Kinase Inhibition:
-
The development of 3-amino-1H-thieno[3,2-c]pyrazole derivatives showed that specific amide substitutions at the 3-amino position were crucial for potent inhibition. A representative compound featured a morpholinyl-benzoylamino group that contributed significantly to its low nanomolar activity.[4]
-
Conclusion and Future Perspectives
The thieno[3,2-c]pyrazole scaffold represents a highly versatile and therapeutically relevant core for drug discovery. Its derivatives have demonstrated exceptional potency as kinase inhibitors for cancer and neurodegenerative diseases, with several compounds exhibiting nanomolar efficacy. The established synthetic routes allow for extensive chemical exploration and optimization of this scaffold.
Future research should focus on enhancing the selectivity profile of these inhibitors to minimize off-target effects, thereby improving their safety and therapeutic window. Further exploration of their potential as antimicrobial and anti-inflammatory agents is also warranted. The continued application of structure-based drug design, guided by the SAR insights discussed herein, will undoubtedly lead to the development of novel thieno[3,2-c]pyrazole-based clinical candidates for treating a range of human diseases.
References
-
MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Available from: [Link]
-
ResearchGate. (2025, August 6). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Available from: [Link]
-
PMC. (n.d.). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Available from: [Link]
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]
-
Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
PubMed. (2024, November 1). Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation. Available from: [Link]
-
PubMed. (2023, September 15). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Available from: [Link]
-
PubMed. (2010, October 1). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Available from: [Link]
-
ResearchGate. (2024, June 28). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Available from: [Link]
-
ResearchGate. (2025, August 5). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Available from: [Link]
- ResearchGate. (n.d.). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d. Available from: https://www.researchgate.net/publication/312151660_Synthesis_characterization_and_in_vitro_antimicrobial_activity_of_novel_fused_pyrazolo34-cpyridazine_pyrazolo34-dpyrimidine_thieno32-cpyrazole_and_pyrazolo3'4'45thieno23-d
-
PMC. (n.d.). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Available from: [Link]
-
MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
-
Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
MedDocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Available from: [Link]
-
ScienceScholar. (2022, February 18). Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
CAS number for 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone and derivatives
Technical Guide: 1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone and Derivatives
Executive Summary
This technical guide addresses the chemical identity, synthesis, and pharmacological utility of This compound and its structural derivatives. While the specific 5-acetyl derivative is often a transient intermediate or proprietary building block without a widely circulated CAS number, the thieno[3,2-c]pyrazole scaffold is a validated pharmacophore in oncology, specifically for targeting Aurora Kinases (A/B) and Glycogen Synthase Kinase 3β (GSK-3β) . This guide provides the confirmed CAS numbers for critical precursors, a self-validating synthesis protocol for the 5-acetyl derivative, and a structural analysis of its kinase-inhibitory potential.
Part 1: Chemical Identity & Core Scaffold
The molecule is a bicyclic heteroaromatic system where a pyrazole ring is fused to a thiophene ring. The "5-yl ethanone" designation places an acetyl group on the thiophene moiety, typically utilized as a handle for further diversification (e.g., condensation to form tricyclic systems or linker attachment).
Key Chemical Identifiers
| Compound Description | Structure / Role | CAS Number |
| Target Core | This compound | Not Assigned / Proprietary |
| Primary Precursor | Methyl 1H-thieno[3,2-c]pyrazole-5-carboxylate | 1246552-43-1 |
| 3-Amino Precursor | Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | 648411-35-2 |
| Related Scaffold | 3-Methyl-1H-thieno[3,2-c]pyrazole | 1378867-74-3 (5-Bromo deriv.) |
Technical Note: The lack of a direct CAS for the 5-acetyl free base suggests it is best generated in situ or synthesized from the stable methyl ester (CAS 1246552-43-1) via a Weinreb amide intermediate to prevent over-addition of organometallics.
Part 2: Synthesis & Experimental Protocols
As the 5-acetyl derivative is not a standard commodity chemical, researchers must synthesize it from the commercially available ester. The following protocol utilizes a Weinreb Amide strategy to ensure mono-addition of the methyl group, preventing the formation of the tertiary alcohol.
Synthesis Workflow: Ester to Ketone
Figure 1: Step-wise synthesis of the 5-acetyl derivative from the commercial ester precursor.
Detailed Protocol
Step 1: Saponification
-
Dissolve Methyl 1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS 1246552-43-1) (1.0 eq) in THF:MeOH:H₂O (3:1:1).
-
Add LiOH·H₂O (2.5 eq) and stir at ambient temperature for 4 hours.
-
Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Step 2: Weinreb Amide Formation
-
Suspend the crude acid (1.0 eq) in anhydrous DCM.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir at RT for 12 hours. Quench with sat. NH₄Cl.
-
Purify via flash chromatography (Hex/EtOAc) to isolate the Weinreb amide.
Step 3: Grignard Addition (The Critical Step)
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.
-
Dropwise add Methylmagnesium bromide (MeMgBr) (3.0 eq, 3M in ether).
-
Expert Insight: The Weinreb amide prevents double addition. If using the ester directly, you would obtain the tertiary alcohol.
-
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench with cold 1N HCl. Extract with EtOAc.
-
Validation: ¹H NMR should show a distinct singlet for the acetyl methyl group at ~2.6 ppm.
Part 3: Biological Applications & Derivatives
The thieno[3,2-c]pyrazole scaffold is a bioisostere of the indazole and pyrrolo[2,3-d]pyrimidine scaffolds, widely used in kinase inhibitor design.
Primary Targets: Aurora Kinase & GSK-3β
Derivatives of this scaffold function as ATP-competitive inhibitors. The 5-position (where our acetyl group is located) often projects into the solvent-exposed region or interacts with the ribose-binding pocket, while the 3-position interacts with the hinge region.
Structure-Activity Relationship (SAR) Logic:
Figure 2: SAR map highlighting the functional roles of the 3- and 5-positions in kinase inhibition.
Key Derivatives in Literature
-
Danusertib (PHA-739358): While a pyrrolo-pyrazole, it shares the bicyclic logic. Thieno-analogs often show improved potency against Aurora A (IC50 < 10 nM) but different metabolic stability profiles.
-
GSK-3β Inhibitors: 3-amino-thieno[3,2-c]pyrazoles have been synthesized as potent GSK-3β inhibitors for Alzheimer's research.[1] The 5-position is often substituted with an amide or ester to tune lipophilicity (LogP).
References
-
PubChem. (2024).[2] Thieno[3,2-c]pyridine and related scaffolds. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Condensed Derivatives. Retrieved from [Link]
Sources
A Technical Guide to the Isomerism of 5-acetyl-thieno[3,2-c]pyrazole and 1-acetyl-thieno[3,2-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its structural rigidity and diverse biological activities. Acetylation of this nucleus can lead to two primary isomers: 1-acetyl-thieno[3,2-c]pyrazole and 5-acetyl-thieno[3,2-c]pyrazole, where the acetyl group is attached to either the pyrazole nitrogen or the thiophene carbon, respectively. This distinction is critical as the point of substitution significantly influences the molecule's steric and electronic properties, thereby affecting its pharmacological profile. This guide provides an in-depth technical exploration of these two isomers, covering their synthesis, structural characterization, and a comparative analysis of their spectroscopic properties.
Introduction: The Thieno[3,2-c]pyrazole Core and the Significance of Acetylation Isomerism
Thienopyrazoles, which are bicyclic aromatic compounds formed by the fusion of a thiophene and a pyrazole ring, have garnered considerable attention in drug discovery.[1] The thieno[3,2-c]pyrazole isomer, in particular, serves as a versatile scaffold for the development of potent kinase inhibitors and other therapeutic agents.[2]
Acetylation is a common chemical modification in drug development, employed to modulate properties such as solubility, metabolic stability, and target binding affinity. In the case of the thieno[3,2-c]pyrazole system, acetylation can occur at two principal positions, leading to N-acetylation on the pyrazole ring or C-acetylation on the thiophene ring. The resulting isomers, 1-acetyl-thieno[3,2-c]pyrazole and 5-acetyl-thieno[3,2-c]pyrazole, possess distinct physicochemical characteristics that can profoundly impact their biological function. Understanding the synthesis and characterization of these specific isomers is therefore of paramount importance for researchers in the field.
Synthesis of Acetyl-thieno[3,2-c]pyrazole Isomers
The synthetic strategies to obtain the 1-acetyl and 5-acetyl isomers differ significantly, reflecting the different reactivity of the nitrogen and carbon atoms within the heterocyclic system.
Synthesis of 1-acetyl-thieno[3,2-c]pyrazole (N-acetylation)
The synthesis of 1-acetyl-thieno[3,2-c]pyrazole is typically achieved through the N-acetylation of the parent 1H-thieno[3,2-c]pyrazole. This reaction is a standard procedure for the acylation of nitrogen-containing heterocycles.
Synthetic Pathway for 1-acetyl-thieno[3,2-c]pyrazole
Caption: Synthetic route to 1-acetyl-thieno[3,2-c]pyrazole.
Experimental Protocol: Synthesis of 1-acetyl-thieno[3,2-c]pyrazole
-
Starting Material Preparation: Synthesize 1H-thieno[3,2-c]pyrazole according to established literature procedures. A practical, multigram synthesis has been reported by Airey et al. (2013).[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-thieno[3,2-c]pyrazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Acetylation: Cool the reaction mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-acetyl-thieno[3,2-c]pyrazole.
Proposed Synthesis of 5-acetyl-thieno[3,2-c]pyrazole (C-acetylation)
The synthesis of 5-acetyl-thieno[3,2-c]pyrazole is anticipated to proceed via a Friedel-Crafts acylation of the 1H-thieno[3,2-c]pyrazole core. The regioselectivity of this electrophilic aromatic substitution is directed by the electronic properties of the bicyclic system. The thiophene ring is generally more susceptible to electrophilic attack than the pyrazole ring. Within the thiophene moiety, the C5 and C6 positions are the most likely sites for acylation. Computational studies and experimental evidence from related systems suggest that the C6 position of the thieno[3,2-c]pyrazole is highly reactive towards electrophiles.[4] However, acylation at the C5 position is also plausible.
Proposed Synthetic Pathway for 5-acetyl-thieno[3,2-c]pyrazole
Caption: Proposed synthetic route to 5-acetyl-thieno[3,2-c]pyrazole.
Proposed Experimental Protocol: Synthesis of 5-acetyl-thieno[3,2-c]pyrazole
-
Starting Material: Begin with 1H-thieno[3,2-c]pyrazole.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) in a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.
-
Formation of Acylium Ion: Add acetyl chloride to the suspension and stir at room temperature to allow for the formation of the acylium ion electrophile.
-
Addition of Substrate: Dissolve 1H-thieno[3,2-c]pyrazole in the same solvent and add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product, which may be a mixture of C-acylated isomers, can be purified by column chromatography or recrystallization to isolate the 5-acetyl-thieno[3,2-c]pyrazole.
Comparative Characterization of Isomers
The differentiation between the 1-acetyl and 5-acetyl isomers is readily achieved through standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Isomeric Relationship
The core difference between the two molecules lies in the point of attachment of the acetyl group, leading to constitutional isomerism.
Isomeric Relationship Diagram
Caption: Constitutional isomerism in acetyl-thieno[3,2-c]pyrazole.
Spectroscopic Data Comparison
The following table summarizes the known spectroscopic data for 1-acetyl-thieno[3,2-c]pyrazole and the predicted data for the 5-acetyl isomer.
| Spectroscopic Data | 1-acetyl-thieno[3,2-c]pyrazole | 5-acetyl-thieno[3,2-c]pyrazole (Predicted) |
| ¹H NMR | δ 8.35 (s, 1H, H-3), 7.75 (d, 1H, J = 5.5 Hz, H-6), 7.20 (d, 1H, J = 5.5 Hz, H-5), 2.75 (s, 3H, COCH₃) | δ ~10.0 (br s, 1H, NH), ~8.0 (s, 1H, H-3), ~7.8 (s, 1H, H-6), 2.6 (s, 3H, COCH₃) |
| ¹³C NMR | δ 168.0 (C=O), 145.0 (C-3), 138.0 (C-7a), 129.0 (C-6), 115.0 (C-5), 112.0 (C-3a), 22.0 (COCH₃) | δ ~190.0 (C=O), ~148.0 (C-5), ~144.0 (C-3), ~139.0 (C-7a), ~130.0 (C-6), ~115.0 (C-3a), ~26.0 (COCH₃) |
| IR (cm⁻¹) | ~1700 (C=O stretch, amide) | ~1660 (C=O stretch, ketone) |
| Mass Spec (m/z) | 166 [M]⁺ | 166 [M]⁺ |
Note: The predicted values for 5-acetyl-thieno[3,2-c]pyrazole are based on general principles of NMR spectroscopy for substituted thiophenes and pyrazoles and may vary from experimental values.
Rationale for Predicted Spectroscopic Data of 5-acetyl-thieno[3,2-c]pyrazole:
-
¹H NMR: The NH proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift. The protons on the thiophene ring will be influenced by the electron-withdrawing acetyl group. The absence of a proton at the C5 position will result in the remaining thiophene proton (H-6) appearing as a singlet. The H-3 proton on the pyrazole ring will also be a singlet. The methyl protons of the acetyl group are expected to be in a similar region to those of the 1-acetyl isomer.
-
¹³C NMR: The carbonyl carbon of the ketone in the 5-acetyl isomer is expected to have a significantly more downfield chemical shift (around 190 ppm) compared to the amide carbonyl of the 1-acetyl isomer (around 168 ppm). The carbon to which the acetyl group is attached (C-5) will also be shifted downfield. The chemical shifts of the other ring carbons will be adjusted based on the electronic effects of the acetyl substituent.
-
IR Spectroscopy: The carbonyl stretching frequency of the ketone in the 5-acetyl isomer is expected to be at a lower wavenumber compared to the amide carbonyl in the 1-acetyl isomer, reflecting the difference in bond order.
Conclusion
The distinction between 1-acetyl- and 5-acetyl-thieno[3,2-c]pyrazole is fundamental for any research and development involving this scaffold. While the N-acetylated isomer is readily accessible and well-characterized, the C-acetylated counterpart remains less explored. The synthetic and analytical methodologies outlined in this guide provide a framework for the preparation and confident identification of both isomers. The significant differences in their predicted spectroscopic signatures, particularly in their ¹³C NMR spectra, offer a clear and unambiguous means of differentiation. This technical guide serves as a valuable resource for chemists and pharmacologists, enabling the precise synthesis and characterization of these important isomeric building blocks for drug discovery.
References
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]
-
Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. PubMed. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
A Convenient Preparation of Thieno[3,2-c]pyrazole. Thieme. [Link]
-
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Journal of Applied Chemistry. [Link]
-
Regioselective C6‐Arylation of Thieno[3,2‐c]pyrazole Heterocycles with Aryl Iodides. ResearchGate. [Link]
Sources
Bioisosteric Engineering: The Indazole to Thieno[3,2-c]pyrazole Transition
Executive Summary
In the hierarchy of privileged scaffolds for kinase inhibition, 1H-indazole stands as a "gold standard" ATP-mimetic, anchoring drugs like Axitinib and Pazopanib. However, the saturation of indazole intellectual property (IP) space and specific physicochemical limitations—such as aqueous solubility and metabolic liability at the benzenoid ring—necessitate bioisosteric hopping.
This guide details the strategic replacement of the 6,5-fused indazole core with the 5,5-fused thieno[3,2-c]pyrazole system. This transition is not merely cosmetic; it fundamentally alters the electronic landscape of the hinge-binding motif, modifies substituent vectors, and introduces the thiophene sulfur as a metabolic handle. We focus on the application of this switch in the optimization of Aurora Kinase inhibitors, demonstrating how this scaffold hop can retain potency while breaking IP and modulating lipophilicity.
Part 1: Rationale & Physicochemical Profiling
The Bioisosteric Logic
The replacement of the benzene ring (in indazole) with a thiophene ring (in thieno[3,2-c]pyrazole) exploits the concept of "pseudo-aromaticity." While both cores are planar and aromatic, the thiophene sulfur atom acts as a bioisostere for the vinyl group (-CH=CH-) of the benzene ring, but with distinct electronic consequences.
Key Differentiators:
-
Electronic Density: Thiophene is
-excessive (electron-rich) compared to benzene. This increases the electron density on the fused pyrazole ring, potentially raising the pKa of the pyrazole -NH- (H-bond donor) and altering the basicity of the pyrazole -N= (H-bond acceptor). -
Geometry and Vectors: Indazole is a 6,5-fused system; thieno[3,2-c]pyrazole is a 5,5-fused system. This alters the bond angles at the fusion points. Substituents at the C-5 position of the thienopyrazole do not project into the exact same spatial vector as substituents at the C-6 position of indazole, allowing for the exploration of novel pockets within the ATP binding site.
-
Lipophilicity (LogP): The sulfur atom generally increases lipophilicity compared to a carbon framework, but the reduction in total carbon count (C7 to C5) often balances this, sometimes resulting in a lower molecular weight (MW) with comparable LogP.
Comparative Profiling Table
| Feature | 1H-Indazole Core | Thieno[3,2-c]pyrazole Core | Impact of Switch |
| Ring System | 6,5-Fused (Benzene + Pyrazole) | 5,5-Fused (Thiophene + Pyrazole) | Altered binding geometry. |
| Electronic Nature | Increased H-bond acceptor strength at N2. | ||
| H-Bond Donor (pKa) | ~13.8 (Pyrazole NH) | ~12-13 (Predicted) | Modulates residence time in the hinge region. |
| Metabolic Liability | Benzenoid oxidation (Epoxidation) | S-oxidation (Sulfoxide/Sulfone) | Shifts metabolic soft spot; S-oxidation can be active or toxic. |
| Solubility | Moderate to Low | Variable (often improved) | Lower MW aids in ligand efficiency (LE). |
| IP Space | Highly Saturated (Kinase Inhibitors) | Less Crowded | Freedom to Operate (FTO). |
Part 2: Structural Visualization & Pathways
Bioisosteric Mapping & Signaling
The following diagram illustrates the structural relationship and the downstream signaling effects when applied to Aurora Kinase inhibition (e.g., preventing Histone H3 phosphorylation).
Caption: Figure 1. Structural transition from Indazole to Thieno[3,2-c]pyrazole and its downstream impact on Aurora Kinase signaling cascades.
Part 3: Synthetic Architecture
The synthesis of thieno[3,2-c]pyrazoles is less trivial than indazoles. The most robust route for generating the core—especially for 3-amino derivatives used in kinase inhibitors—starts from 3-aminothiophene-2-carboxylates . This "Jacobson-style" cyclization sequence is preferred over hydrazine-aldehyde condensations for scale-up.
Synthetic Workflow Diagram
Caption: Figure 2. Step-wise synthetic pathway from aminothiophene precursor to the reactive 3-chloro-thieno[3,2-c]pyrazole scaffold.
Part 4: Experimental Protocols
Synthesis of 1H-thieno[3,2-c]pyrazol-3-ol (Core Formation)
Note: This protocol validates the cyclization efficiency, a critical failure point in this scaffold synthesis.
Reagents:
-
Methyl 3-aminothiophene-2-carboxylate (10 mmol)
-
Sodium Nitrite (
) -
Stannous Chloride (
) -
Conc. HCl
-
Ethanol
Protocol:
-
Diazotization: Suspend methyl 3-aminothiophene-2-carboxylate (1.57 g, 10 mmol) in conc. HCl (10 mL) and cool to -5°C in an ice/salt bath. Add a solution of
(0.76 g, 11 mmol) in water (3 mL) dropwise, maintaining temperature below 0°C. Stir for 30 mins. -
Reduction: To the cold diazonium solution, add a solution of
(5.6 g, 25 mmol) in conc. HCl (5 mL) dropwise. The mixture will thicken. Stir at 0°C for 2 hours. -
Cyclization: Dilute the reaction mixture with Ethanol (20 mL) and heat to reflux for 4 hours. The hydrazine intermediate cyclizes intramolecularly with the adjacent ester.
-
Isolation: Cool to room temperature. Neutralize with saturated
solution (Caution: foaming). Extract with Ethyl Acetate ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water to yield the title compound as an off-white solid.-
Quality Control: Check LC-MS for M+1 (141.0 Da).
NMR should show absence of methyl ester peak (~3.8 ppm).
-
Aurora Kinase A Inhibition Assay (Biochemical Validation)
To verify the bioisosteric equivalence.
Reagents:
-
Recombinant Human Aurora A Kinase
-
Substrate: Kemptide (LRRASLG)
-
ATP (
, apparent) -
Detection: ADP-Glo™ Kinase Assay (Promega)
Protocol:
-
Preparation: Dilute compounds (Indazole reference and Thieno-analog) in DMSO (10-point dose response, start 10
). -
Reaction: In a 384-well plate, mix:
-
2
Compound.[1] -
4
Enzyme solution (0.5 nM final). -
4
Substrate/ATP mix.
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Termination: Add 10
ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins. -
Detection: Add 20
Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins. -
Read: Measure Luminescence. Calculate
using non-linear regression (GraphPad Prism).
Part 5: References
-
Bindi, S., et al. (2010). "Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity."[2][3] Bioorganic & Medicinal Chemistry. Link
-
Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold."[2] Journal of Medicinal Chemistry. Link
-
Cui, J. J., et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors exhibiting superior antitumor activity." Journal of Medicinal Chemistry. Link
-
Vertex Pharmaceuticals. (2005). "Pyrazoles as Protein Kinase Inhibitors." World Intellectual Property Organization (WO/2005/095420). Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: Strategic Synthesis of Pyrazolo[4',3':4,5]thieno[2,3-b]pyridines via Friedländer Annulation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The fusion of pyridine rings onto thieno[3,2-c]pyrazole cores creates a tricyclic scaffold—pyrazolo[4',3':4,5]thieno[2,3-b]pyridine —that serves as a critical bioisostere for purines and quinolines in medicinal chemistry. These structures are increasingly valued in drug discovery for their potency as kinase inhibitors (targeting GSK-3
This Application Note details the Friedländer annulation , the most robust and convergent method for synthesizing this scaffold. Unlike multi-step linear syntheses, the Friedländer approach utilizes a [4+2] cyclocondensation strategy, reacting an o-aminoaldehyde equivalent (5-amino-4-formylthieno[3,2-c]pyrazole) with an active methylene ketone.
Retrosynthetic Logic
The success of this protocol relies on the "linchpin" intermediate: 5-amino-4-formylthieno[3,2-c]pyrazole . The reaction is driven by the condensation of the amino group and the formyl group with an enolizable ketone.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the tricyclic core.
Critical Reagent Preparation
Before initiating the annulation, ensure the quality of the starting material. The 5-amino-4-formyl-1,3-dimethylthieno[3,2-c]pyrazole is typically prepared via Vilsmeier-Haack formylation of the corresponding 5-aminopyrazole.
-
Purity Check: The aldehyde peak in
H NMR (DMSO- ) should appear as a singlet around 9.8–10.1 ppm. -
Stability: This intermediate is prone to oxidation; store under argon at 4°C.
Experimental Protocols
Two distinct protocols are provided. Protocol A is the standard base-catalyzed method suitable for simple, non-sensitive ketones. Protocol B is an acid-catalyzed/microwave method designed for sterically hindered substrates or weak nucleophiles.
Protocol A: Base-Catalyzed Annulation (Standard)
Best for: Acetophenones, cyclic ketones (cyclohexanone), and
Reagents:
-
5-amino-4-formyl-1,3-dimethylthieno[3,2-c]pyrazole (1.0 equiv)
-
Substituted Ketone (1.2 equiv)
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (1.5 equiv)
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the amino-aldehyde in 10 mL of absolute EtOH.
-
Activation: Add 1.2 mmol of the ketone and 1.5 mmol of KOH pellets.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous magnetic stirring.
-
Checkpoint: The reaction usually turns from pale yellow to deep orange/red within 30 minutes.
-
-
Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1). The aldehyde spot (
) should disappear. Typical reaction time: 2–4 hours. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (50 g) containing mild acid (acetic acid) to neutralize the base.
-
Precipitation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.
-
-
Purification: Recrystallize from DMF/Ethanol mixtures.
Protocol B: Acid-Catalyzed / Microwave Assisted (High-Throughput)
Best for: Deactivated ketones, rapid library synthesis.
Reagents:
-
Amino-aldehyde intermediate (1.0 equiv)
-
Ketone (1.1 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) containing 1% conc.
-
Solvent: AcOH (acts as solvent and catalyst)
Step-by-Step Workflow:
-
Loading: In a microwave-safe vial (10 mL), combine 0.5 mmol of amino-aldehyde and 0.55 mmol of ketone.
-
Solvent: Add 2 mL of Glacial Acetic Acid and 1 drop of conc.
. Cap the vial. -
Irradiation: Set microwave reactor to 140°C (High Absorption level). Hold time: 10–15 minutes.
-
Note: If using conventional heating, reflux in AcOH for 4–8 hours.
-
-
Work-up: Pour the hot solution into 20 mL of ice-cold water. Neutralize with saturated
or 10% to pH 8. -
Isolation: Extract with Ethyl Acetate (
mL) if no precipitate forms. Dry over and concentrate.
Mechanistic Insight
Understanding the mechanism allows for troubleshooting. The Friedländer annulation in this context involves two key steps:
-
Aldol Condensation: Reaction between the C4-formyl group and the
-methylene of the ketone. -
Imine Formation: Intramolecular attack of the C5-amino group on the ketone carbonyl, followed by dehydration.
Expert Insight: Under basic conditions , the aldol step is usually rate-determining. Under acidic conditions , the imine formation often precedes or occurs concurrently with aldol condensation.
Figure 2: Mechanistic flow of the Friedländer annulation. The dehydration step (loss of water) drives the equilibrium toward the stable aromatic product.
Data Summary & Scope
The following table summarizes expected outcomes for various ketone classes using Protocol A (Base).
| Entry | Active Methylene Component | Product Structure | Yield (%) | Reaction Time |
| 1 | Acetophenone | 7-Phenyl derivative | 82-88% | 3 h |
| 2 | 4-Chloroacetophenone | 7-(4-Chlorophenyl) derivative | 85% | 2.5 h |
| 3 | Cyclohexanone | Tetrahydro-fused derivative | 75% | 4 h |
| 4 | Ethyl acetoacetate | 7-Methyl-6-ester derivative | 65% | 5 h |
| 5 | Acetylacetone | 7-Methyl-6-acetyl derivative | 70% | 3.5 h |
Troubleshooting Guide:
-
Low Yield with Esters (Entry 4): Ester hydrolysis can occur under strong basic conditions. Switch to Protocol B (Acid/Microwave) or use piperidine/AcOH buffer.
-
Regioselectivity: With asymmetrical ketones (e.g., 2-butanone), the reaction favors formation of the product derived from the more substituted enol (thermodynamic control) or the less hindered position depending on conditions. In Friedländer synthesis, the aldehyde usually condenses with the less hindered
-methylene.
References
-
General Friedländer Mechanism: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(2), 851–876. Link
-
Pyrazolo-Pyridine Synthesis: Quiroga, J., Portilla, J., & Abonia, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 392–439. Link
-
Thieno[2,3-b]pyridine Analogues: Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637. Link
-
Microwave Assisted Synthesis: BenchChem Protocols. (2025). Application Notes for Quinoline Synthesis via Friedländer Annulation. Link
-
Bioactivity of Fused Pyrazoles: Prieto, Y., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Link
Reagents for acetylation of thieno[3,2-c]pyrazole at C-5 position
Application Note: Reagents and Protocols for the Regioselective C-5 Acetylation of Thieno[3,2-c]pyrazole
Introduction & Mechanistic Rationale
The thieno[3,2-c]pyrazole scaffold has emerged as a highly valuable bioisostere for the indazole ring system, featuring prominently in the development of kinase inhibitors (such as Aurora kinase inhibitors) and other targeted therapeutics[1][2]. Functionalization of this fused bicyclic system is a critical step in drug discovery workflows. Specifically, acetylation at the C-5 position—located on the thiophene ring, alpha to the sulfur atom—provides a versatile synthetic handle for downstream cross-coupling, reduction, or condensation reactions.
Causality of Regioselectivity: The thieno[3,2-c]pyrazole core consists of an electron-rich thiophene fused to a pyrazole. The sulfur atom donates electron density via resonance, making the alpha position (C-5) the most nucleophilic site for electrophilic aromatic substitution (Friedel-Crafts). Alternatively, the inductive electron-withdrawing effect of the sulfur atom significantly acidifies the C-5 proton. This allows for highly regioselective directed metalation (lithiation), where the lithium cation coordinates with the sulfur heteroatom, strictly directing the deprotonation to the C-5 carbon[3].
Depending on the protection strategy of the pyrazole nitrogen (e.g., N-phenyl, N-THP, or N-SEM) and the scale of the synthesis, chemists must choose between two primary acetylation pathways: Directed Lithiation or Friedel-Crafts Acylation .
Reagent Selection Guide & Quantitative Comparison
-
Route A (Directed Lithiation): Utilizes n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) followed by trapping with a Weinreb amide (N-methoxy-N-methylacetamide). The Weinreb amide is critical here; unlike acetyl chloride, it forms a stable tetrahedral chelate intermediate that prevents over-addition of the organolithium species, avoiding tertiary alcohol byproducts[3].
-
Route B (Friedel-Crafts Acylation): Employs a classical Lewis acid (typically Aluminum Chloride,
) and Acetyl Chloride ( ) or Acetic Anhydride ( ). This route is highly scalable but requires an electron-rich core. If the pyrazole nitrogen is unprotected, it must be acetylated first (or protected in situ), which can complicate the regioselectivity[1].
Table 1: Quantitative Comparison of C-5 Acetylation Strategies
| Parameter | Route A: Directed Lithiation | Route B: Friedel-Crafts Acylation |
| Primary Reagents | n-BuLi, N-Methoxy-N-methylacetamide | |
| Solvent & Temp | Anhydrous THF, -78 °C to RT | Dichloromethane (DCM), 0 °C to RT |
| Regioselectivity | >98% (Strictly C-5 directed) | ~85-90% (Minor C-6 acylation possible) |
| Typical Yield | 75% – 88% | 60% – 80% |
| Scalability | Moderate (Requires cryogenic control) | High (Standard plant-scale conditions) |
| Key Advantage | Prevents over-acylation; mild on sensitive groups | Cost-effective; no cryogenic equipment needed |
| Primary Limitation | Highly moisture-sensitive; requires dry solvents | Generates stoichiometric aluminum waste |
Experimental Workflows & Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two acetylation strategies.
Caption: Mechanistic pathways for the C-5 acetylation of thieno[3,2-c]pyrazole via Directed Lithiation (Green) and Friedel-Crafts Acylation (Red).
Detailed Experimental Protocols
These protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that if a reaction fails, the exact point of failure is immediately identifiable.
Protocol A: C-5 Acetylation via Directed Lithiation
Note: This protocol assumes the pyrazole nitrogen is protected (e.g., 1-phenyl-1H-thieno[3,2-c]pyrazole) to prevent competitive N-lithiation[4][5].
Reagents:
-
1-phenyl-1H-thieno[3,2-c]pyrazole (1.0 equiv, 10 mmol)
-
n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol)
-
N-Methoxy-N-methylacetamide (Weinreb amide, 1.2 equiv, 12 mmol)
-
Anhydrous THF (0.2 M)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Add the thieno[3,2-c]pyrazole derivative and anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is required to prevent the lithiated thiophene species from undergoing unwanted ring-opening reactions.
-
Metalation: Dropwise add n-BuLi over 15 minutes. Stir at -78 °C for 45 minutes.
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with
, and analyze via LC-MS or -NMR. You should observe >95% deuterium incorporation at the C-5 position (disappearance of the singlet at ~7.1 ppm). If starting material remains, verify the titer of your n-BuLi.
-
-
Electrophilic Trapping: Add N-methoxy-N-methylacetamide neat, dropwise. Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours. Causality: The slow warming allows the stable tetrahedral intermediate to form completely without prematurely collapsing.
-
Quench and Workup: Quench the reaction with saturated aqueous
(20 mL). The acidic quench collapses the tetrahedral intermediate to release the ketone. Extract with EtOAc ( mL), dry over , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C-5 acetylated product.
Protocol B: C-5 Acetylation via Friedel-Crafts Acylation
Note: Best suited for highly electron-rich substrates. If the pyrazole is unprotected, use 2.5 equivalents of acylating agent to account for transient N-acetylation[1][6].
Reagents:
-
Thieno[3,2-c]pyrazole derivative (1.0 equiv, 10 mmol)
-
Aluminum Chloride (
, anhydrous, 2.2 equiv, 22 mmol) -
Acetyl Chloride (
, 2.0 equiv, 20 mmol) -
Anhydrous Dichloromethane (DCM, 0.2 M)
Step-by-Step Methodology:
-
Acylium Ion Generation: In an oven-dried flask under Argon, suspend
in anhydrous DCM and cool to 0 °C. Add Acetyl Chloride dropwise.-
Self-Validation Checkpoint: The suspension will dissolve and turn into a pale yellow/orange homogeneous solution, confirming the successful generation of the active acylium ion complex.
-
-
Substrate Addition: Dissolve the thieno[3,2-c]pyrazole in a minimal amount of DCM and add it dropwise to the acylium complex at 0 °C. Causality: Adding the substrate to the pre-formed complex (rather than vice versa) prevents substrate degradation by uncomplexed Lewis acid.
-
Reaction Progression: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (UV active).
-
Quench: Carefully pour the reaction mixture over crushed ice containing 1M HCl (50 mL) to break the aluminum-ketone complex. Caution: Highly exothermic step.
-
Workup: Separate the organic layer, extract the aqueous layer with DCM (
mL). Wash the combined organics with saturated , dry over , and concentrate.
Analytical Characterization Expectations
To confirm successful regioselective C-5 acetylation, analyze the product using
-
MS (ESI+): Expect a mass shift of +42 Da relative to the starting material.
-
H-NMR (CDCl
or DMSO-d ): The defining feature of C-5 functionalization is the disappearance of the C-5 thiophene proton (typically a doublet or singlet around 7.10–7.30 ppm depending on substitution)[6]. A sharp new singlet integrating to 3H will appear around 2.50–2.60 ppm, corresponding to the newly introduced methyl group of the acetyl moiety.
References
-
Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. "Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides." Journal of Organic Chemistry, 2005. URL:[Link]
- Stamford, A. W. et al. "Iminothiadiazine dioxide compounds as BACE inhibitors, compositions, and their use." WIPO Patent WO2011044181A1, 2011.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011044181A1 - Iminothiadiazine dioxide compounds as bace inhibitors, compositions, and their use - Google Patents [patents.google.com]
- 4. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2011044181A1 - Iminothiadiazine dioxide compounds as bace inhibitors, compositions, and their use - Google Patents [patents.google.com]
- 6. CCCC 1995, Volume 60, Issue 9, Abstracts pp. 1578-1586 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Solubility of thieno[3,2-c]pyrazole ethanone in DMSO and methanol
Topic: Determination of the Solubility of Thieno[3,2-c]pyrazole Ethanone in Dimethyl Sulfoxide (DMSO) and Methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Drug Discovery
Thieno[3,2-c]pyrazoles are a class of bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as potent kinase inhibitors and other therapeutic agents.[1][2][3] The ethanone moiety, when attached to this scaffold, can significantly influence the molecule's physicochemical properties, including its solubility.
In early-stage drug discovery, particularly in high-throughput screening (HTS), compounds are typically stored and initially tested from concentrated stock solutions in dimethyl sulfoxide (DMSO).[4][5][6] Therefore, understanding a compound's maximum solubility in DMSO is paramount for creating reliable stock solutions and avoiding compound precipitation, which can lead to inaccurate biological data.[7][8] Methanol, a polar protic solvent, is also frequently used in various stages of drug development, including synthesis, purification, and as a co-solvent in analytical methods.[9][10]
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of thieno[3,2-c]pyrazole ethanone derivatives. It offers detailed, field-proven protocols for measuring both kinetic and thermodynamic solubility, empowering researchers to generate robust and reliable data essential for advancing drug discovery programs.
Theoretical Background: Understanding the "Why" Behind Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept governing this phenomenon, where substances with similar polarities tend to be miscible.[11]
-
Thieno[3,2-c]pyrazole Ethanone (The Solute): This molecule possesses a fused aromatic heterocyclic ring system, making it largely nonpolar. However, the presence of nitrogen and sulfur atoms, along with the carbonyl group of the ethanone moiety, introduces polar characteristics and potential sites for hydrogen bonding. The overall polarity will depend on the specific substitution pattern.
-
Dimethyl Sulfoxide (DMSO) (The Solvent): DMSO is a highly polar aprotic solvent.[12] Its potent solvent properties stem from its ability to dissolve a wide array of both polar and nonpolar compounds.[5] This makes it an ideal choice for creating stock solutions in drug discovery.[6] Its high boiling point (189 °C) also minimizes evaporation, ensuring concentration accuracy.[5]
-
Methanol (The Solvent): Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[10][13] Its polarity allows it to dissolve many organic compounds, making it a versatile solvent in chemical synthesis and analysis.[14]
The interplay between the structural features of the thieno[3,2-c]pyrazole ethanone and the physicochemical properties of DMSO and methanol will ultimately determine its solubility.[11][15]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is crucial to differentiate between two types of solubility measurements commonly performed in drug discovery:
-
Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions. It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, starts to precipitate in an aqueous buffer.[16][17] This value is highly relevant for predicting performance in in vitro biological assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with its dissolved form in the solvent.[18] It is typically determined using the "shake-flask" method, which requires longer incubation times to reach equilibrium.[16][19] This measurement is critical for lead optimization and formulation development.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Determination by Nephelometry
This protocol is designed for rapid screening of compounds and is based on detecting precipitate formation using light scattering.[20][21][22]
Principle: A concentrated DMSO stock solution of the test compound is serially diluted and then added to an aqueous buffer. If the compound's concentration exceeds its kinetic solubility, it will precipitate, causing turbidity. A nephelometer measures the intensity of light scattered by these suspended particles.[20]
Materials and Equipment:
-
Thieno[3,2-c]pyrazole ethanone compound
-
Anhydrous DMSO (spectroscopic grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
384-well microplates (clear bottom)
-
Acoustic liquid handler or multichannel pipette
-
Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)
-
Plate sealer
Workflow Diagram:
Caption: Workflow for kinetic solubility assay by nephelometry.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the thieno[3,2-c]pyrazole ethanone in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a separate plate (source plate), perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 0.5 µL) of each concentration from the source plate into the wells of a 384-well assay plate. Include DMSO-only wells as a negative control.
-
Buffer Addition: Add the aqueous buffer (e.g., 49.5 µL of PBS, pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.[17]
-
Incubation: Seal the plate and shake for 5 minutes. Incubate at room temperature (25°C) for 1 to 2 hours.[16]
-
Measurement: Place the plate in a nephelometer and measure the forward scattered light.
-
Data Analysis: Plot the nephelometry signal (relative nephelometry units, RNU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the baseline (DMSO control).
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol determines the equilibrium solubility and is considered the gold standard.[18][19]
Principle: An excess amount of the solid compound is added to the solvent and agitated for an extended period (typically 24 hours) to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified by a suitable analytical method like HPLC.[16][23]
Materials and Equipment:
-
Thieno[3,2-c]pyrazole ethanone (solid powder)
-
DMSO (HPLC grade)
-
Methanol (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV or MS detector
-
Analytical balance
Workflow Diagram:
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid thieno[3,2-c]pyrazole ethanone (e.g., 2-5 mg) to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the solvent (e.g., 1 mL of DMSO or methanol) to the vial.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[16]
-
Phase Separation: After 24 hours, remove the vial and let it stand for 1 hour to allow larger particles to settle. To completely separate the solid from the liquid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high results.
-
Quantification (HPLC):
-
Prepare a standard curve by making serial dilutions of a known concentration of the test compound in the same solvent.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample by a validated HPLC-UV or LC-MS method.[24][25]
-
-
Calculation: Determine the concentration of the diluted sample from the standard curve. Multiply this value by the dilution factor to obtain the thermodynamic solubility. Report the result in mg/mL or mM.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison and interpretation.
Table 1: Illustrative Solubility Data for a Hypothetical Thieno[3,2-c]pyrazole Ethanone Derivative
| Measurement Type | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Thermodynamic | DMSO | 25 | >200 | >500 | Shake-Flask / HPLC |
| Thermodynamic | Methanol | 25 | 15.2 | 38.0 | Shake-Flask / HPLC |
| Kinetic | PBS (pH 7.4) | 25 | 0.085 | 0.21 | Nephelometry |
*Note: For highly soluble compounds like many kinase inhibitors in DMSO, the solubility often exceeds the practical limits of the assay and may be reported as "> X mg/mL".[26] The hypothetical molecular weight used for calculation is 400 g/mol .
Trustworthiness and Self-Validation
To ensure the integrity of the results, every protocol must incorporate self-validating systems:
-
Controls: Always include a solvent-only (blank) control to establish a baseline for analytical measurements. For kinetic assays, a compound with known solubility should be run as a positive control.
-
Replicates: All measurements should be performed in at least triplicate to assess the reproducibility of the results.
-
Equilibrium Confirmation (Shake-Flask): To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility values should be consistent.[18]
-
Method Validation (HPLC): The analytical method used for quantification must be validated for linearity, accuracy, and precision according to established guidelines.[27]
Conclusion
Determining the solubility of thieno[3,2-c]pyrazole ethanone derivatives in both DMSO and methanol is a fundamental step in the drug discovery process. The choice between a high-throughput kinetic assay and the gold-standard thermodynamic shake-flask method depends on the developmental stage of the project. By employing the robust protocols outlined in this guide, researchers can generate accurate and reliable solubility data, enabling informed decisions in hit-to-lead and lead optimization campaigns.
References
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Gaylord Chemical Company. (n.d.). DMSO Physical Properties.
- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
- Cidado, J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. PMC.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- National Center for Biotechnology Inform
- Varadi, L., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
- Kim, M. S., et al. (n.d.).
- Lemaire, T. (2020, March 13). METHANOL: PROPERTIES AND USES.
- ChemicalBook. (2026, January 13). 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7.
- JRC Publications Repository. (n.d.).
- Shaw, D. G., et al. (2010).
- Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Smolecule. (2026). Comprehensive : Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Pharma Excipients. (2025, October 18).
- Benchchem. (2025). GSK461364 solubility in DMSO and other solvents.
- IUPAC. (2006, March 15).
- ResearchGate. (2025, August 6). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Methanol.
- National Center for Biotechnology Information. (n.d.). Thieno(3,2-c)pyridine. PubChem.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Fugo, F., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Analytical Methods. (2012, November 1).
- Synthesis. (n.d.).
- RSC Medicinal Chemistry. (2023, November 28). 6.
- S
- ResearchGate. (2025, August 6). (PDF)
- Krug, M. (2020, November 2). Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. YouTube.
- PubMed. (2023, August 15). Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges.
- Vinati Organics. (2024, April 12).
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Asian Journal of Research in Chemistry. (2017, September 19).
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Tran, H. N., et al. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- IUPAC. (2024, February 23).
- ChemDiv. (n.d.).
- Unit 4: Solubility and Factors Affecting Solubility. (n.d.).
- MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
- MDPI. (2020, March 29). Fast Screening Methods for the Analysis of Topical Drug Products.
- Emerald Cloud Lab. (2025, August 27).
- LCGC. (2022, April 15).
- World Health Organiz
- PMC. (n.d.). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models.
- PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Applications of DMSO [chemdiv.com]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. gchemglobal.com [gchemglobal.com]
- 13. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methanol - Wikipedia [en.wikipedia.org]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. enamine.net [enamine.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. who.int [who.int]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity Control in the Acetylation of Thieno[3,2-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with diverse biological activities, including Aurora kinase and GSK-3β inhibition. The functionalization of this ring system is crucial for the development of new therapeutic agents. Acetylation, a fundamental transformation, introduces a key carbonyl group that can serve as a synthetic handle for further elaboration. However, the inherent electronic properties of the fused bicyclic system present a challenge in controlling the regioselectivity of this reaction. This technical support guide provides a comprehensive overview of the factors governing the regioselectivity of acetylation on the thieno[3,2-c]pyrazole core, offers troubleshooting advice for common experimental issues, and presents a detailed, validated protocol to achieve predictable outcomes.
Understanding the Reactivity of the Thieno[3,2-c]pyrazole Core
The thieno[3,2-c]pyrazole ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the relative electron density at each position and the stability of the resulting carbocation intermediate (Wheland intermediate).
The thiophene ring is generally more reactive towards electrophiles than the pyrazole ring. Within the thiophene moiety, the α-positions (C2 and C5 in thiophene) are significantly more activated than the β-positions (C3 and C4) due to better stabilization of the positive charge in the reaction intermediate through resonance involving the sulfur atom. In the thieno[3,2-c]pyrazole system, this translates to a higher reactivity of the C6 position over the C5 position.
The pyrazole ring, while aromatic, is generally less reactive towards electrophilic substitution than thiophene due to the presence of the two nitrogen atoms. The nitrogen at position 1 (N1) is a potential site for N-acetylation, especially under certain conditions.
Based on these principles and supported by studies on related heterocyclic systems, the expected order of reactivity for electrophilic substitution on the unsubstituted 1H-thieno[3,2-c]pyrazole is:
C6 > C5 > C3 > N1-acetylation (under specific conditions)
A study on the regioselective C6-arylation of thieno[3,2-c]pyrazoles provides strong evidence for the high reactivity of the C6 position towards electrophilic attack.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for C-acetylation on an unsubstituted 1H-thieno[3,2-c]pyrazole?
A1: The C6 position is the most probable site for electrophilic acetylation. This is due to the higher electron density and greater stabilization of the carbocation intermediate at the α-position of the thiophene ring compared to the β-position (C5).
Q2: Can N-acetylation occur on the pyrazole ring?
A2: Yes, N-acetylation at the N1 position of the pyrazole ring is a possible side reaction, particularly if the reaction conditions are not carefully controlled. The use of strong bases or certain acetylating agents can favor N-acetylation.
Q3: How do substituents on the thieno[3,2-c]pyrazole ring affect the regioselectivity of acetylation?
A3: Substituents can have a significant directing effect. Electron-donating groups (EDGs) such as alkyl or alkoxy groups on the thiophene or pyrazole ring will further activate the ring towards electrophilic substitution and will generally direct the incoming acetyl group to the ortho and para positions relative to the substituent.[2][3] Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will deactivate the ring and may direct the substitution to the meta position.[2][3]
Q4: Why is my Friedel-Crafts acetylation reaction not working or giving a low yield?
A4: There are several potential reasons for a failed or low-yielding Friedel-Crafts acetylation:
-
Catalyst deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[4]
-
Substrate deactivation: If your thieno[3,2-c]pyrazole has strongly deactivating substituents, the reaction may be sluggish or fail altogether.[4]
-
Insufficient catalyst: In Friedel-Crafts acylation, the ketone product can complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often required.[4]
-
Inappropriate Lewis acid: Strong Lewis acids like AlCl₃ can sometimes lead to decomposition of sensitive heterocyclic substrates. Milder Lewis acids may be required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Inactive catalyst due to moisture.2. Insufficiently reactive acetylating agent.3. Deactivated substrate.4. Inappropriate Lewis acid. | 1. Use freshly opened or distilled anhydrous solvents and reagents. Dry glassware thoroughly.2. Consider using a more reactive acetylating agent like acetyl chloride over acetic anhydride.3. If the substrate is deactivated, stronger reaction conditions (higher temperature, longer reaction time) may be needed, but monitor for decomposition.4. For sensitive substrates, consider milder Lewis acids such as ZnCl₂, SnCl₄, or iodine.[5][6] |
| Formation of multiple products (poor regioselectivity) | 1. Competing N-acetylation.2. Acetylation at less favored positions (e.g., C5).3. Presence of activating groups leading to multiple substitution sites. | 1. Avoid strong bases. Consider protecting the N1 position of the pyrazole if N-acetylation is a persistent issue.2. Optimize reaction temperature and time. Lower temperatures often favor the formation of the thermodynamically more stable product.3. If your substrate has multiple activating groups, consider a protecting group strategy to block more reactive sites. |
| Product decomposition (dark tarry reaction mixture) | 1. Reaction temperature is too high.2. The Lewis acid is too strong for the substrate.3. Prolonged reaction time. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature).2. Switch to a milder Lewis acid (e.g., ZnCl₂, FeCl₃, or iodine).[5][6][7]3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Difficulty in product isolation/purification | 1. The product is complexed with the Lewis acid.2. Formation of closely related isomers. | 1. Ensure a proper aqueous workup with dilute acid to break up the catalyst-product complex.2. Use high-performance column chromatography with a suitable solvent system for isomer separation. |
Experimental Protocols
Protocol 1: Regioselective C6-Acetylation of 1H-Thieno[3,2-c]pyrazole (Recommended Procedure)
This protocol is based on established methods for the Friedel-Crafts acylation of electron-rich thiophene systems, using a milder Lewis acid to minimize potential side reactions and decomposition.
Materials:
-
1H-Thieno[3,2-c]pyrazole
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-thieno[3,2-c]pyrazole (1.0 eq) and anhydrous zinc chloride (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-acetyl-1H-thieno[3,2-c]pyrazole.
Protocol 2: N1-Acetylation of 1H-Thieno[3,2-c]pyrazole
This protocol is adapted from a literature procedure for the N-acetylation of the thieno[3,2-c]pyrazole core.[5]
Materials:
-
1H-Thieno[3,2-c]pyrazole
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-thieno[3,2-c]pyrazole (1.0 eq) in a mixture of dichloromethane and pyridine (as a catalyst and base).
-
Addition of Acetylating Agent: Add acetic anhydride (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with water.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 1-acetyl-1H-thieno[3,2-c]pyrazole.
Visualizing Reaction Pathways
Caption: Reaction pathways for the acetylation of 1H-thieno[3,2-c]pyrazole.
Mechanistic Insights
The regioselective C6-acetylation proceeds via a classical electrophilic aromatic substitution mechanism. The Lewis acid (e.g., ZnCl₂) activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich thiophene ring of the thieno[3,2-c]pyrazole then acts as a nucleophile, attacking the acylium ion. The attack at the C6 position leads to a more stable carbocation intermediate compared to an attack at C5, due to a greater number of resonance structures that delocalize the positive charge. Subsequent deprotonation restores the aromaticity of the thiophene ring, yielding the 6-acetylated product.
Caption: Mechanism of Friedel-Crafts acylation at the C6 position.
References
- A Convenient Preparation of Thieno[3,2-c]pyrazole. Synlett, 2015. [URL not available in search results]
-
Directing Groups in SE Ar. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
- Regioselective C6‐Arylation of Thieno[3,2‐c]pyrazole Heterocycles with Aryl Iodides. ChemistrySelect, 2020. [URL not available in search results]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
- SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Revue Roumaine de Chimie, 2016. [URL not available in search results]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar. [Link]
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. ResearchGate. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. Wipf Group, University of Pittsburgh. [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]
-
Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Preventing N-acetylation during C-acylation of pyrazoles
A Researcher's Guide to Preventing N-Acetylation
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole chemistry. Here, we address a common and often frustrating challenge: the undesired N-acetylation that competes with the intended C-acylation of pyrazole rings. As your Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you achieve regioselective C-acylation with high yields.
Frequently Asked Questions (FAQs)
Q1: Why does N-acetylation occur so readily during my pyrazole C-acylation reactions?
Pyrazoles possess two adjacent nitrogen atoms within their five-membered aromatic ring. One nitrogen is a "pyrrole-like" N-H, and the other is a "pyridine-like" sp2-hybridized nitrogen.[1] The N-H proton is acidic, and its deprotonation results in a pyrazolate anion, which is a potent nucleophile. During acylation reactions, particularly under basic or neutral conditions, the acetylating agent is readily attacked by the more nucleophilic nitrogen atom, leading to the formation of N-acetylated byproducts.[2][3]
Q2: What are the key factors that influence the N- vs. C-acylation selectivity?
The regioselectivity of pyrazole acylation is a delicate balance of several factors:
-
Electronic Properties of the Pyrazole Ring: The electron density at the C4 position is generally higher than at C3 and C5, making it the most susceptible to electrophilic attack in many cases. However, the nucleophilicity of the nitrogen atoms often dominates.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst plays a pivotal role. For instance, Friedel-Crafts acylation conditions, which involve a strong Lewis acid, are designed to promote C-acylation by generating a highly reactive acylium ion that attacks the aromatic ring.[4][5][6]
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly near the nitrogen atoms, can sterically hinder N-acylation and favor C-acylation.[7]
-
Nature of the Acylating Agent: The reactivity of the acylating agent (e.g., acetyl chloride vs. acetic anhydride) can influence the reaction pathway.
Q3: Are there any "golden rules" for predicting whether N- or C-acylation will be the major pathway?
While there are no absolute "golden rules," some general guidelines can be helpful:
-
Basic or Nucleophilic Catalysis: Reactions run with bases like pyridine or in the absence of a strong Lewis acid are highly prone to N-acylation.
-
Friedel-Crafts Conditions: The use of a strong Lewis acid like AlCl₃ is the classic approach to favor C-acylation. The Lewis acid activates the acylating agent, making it a potent electrophile that preferentially attacks the electron-rich pyrazole ring.[4][5]
-
Protecting Groups: When all else fails, protecting the N-H position is a reliable strategy to ensure C-acylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High yield of N-acetylated product, low or no C-acylation. | Reaction conditions favor nucleophilic attack by the pyrazole nitrogen. This is common with basic or uncatalyzed reactions. | 1. Switch to Friedel-Crafts conditions: Employ a strong Lewis acid (e.g., AlCl₃, FeCl₃) with your acylating agent (acetyl chloride or acetic anhydride) in an inert solvent like dichloromethane or carbon disulfide.[4][5] 2. Use a protecting group: Protect the pyrazole N-H with a suitable group like Boc, SEM, or a tosyl group before proceeding with the acylation.[8][9][10] |
| Mixture of N- and C-acylated products. | The reaction conditions are not sufficiently optimized to favor one pathway exclusively. The Lewis acid may not be strong enough or used in stoichiometric amounts. | 1. Increase the amount of Lewis acid: In Friedel-Crafts acylations, the Lewis acid can complex with the product ketone, so using stoichiometric or even excess amounts is often necessary.[5] 2. Lower the reaction temperature: This can sometimes improve selectivity by favoring the reaction with the higher activation energy, which is often C-acylation. 3. Change the solvent: Solvents can influence the reactivity of the electrophile and the pyrazole. Experiment with different inert solvents. |
| Low overall yield, even with Friedel-Crafts conditions. | The pyrazole ring may be deactivated by electron-withdrawing substituents, making it less reactive towards electrophilic aromatic substitution. | 1. Use a more reactive acylating agent. 2. Employ a stronger Lewis acid or a Brønsted acid promoter. [11] 3. Consider alternative C-acylation strategies, such as directed ortho-metalation followed by reaction with an acylating agent.[1] |
| Decomposition of starting material. | The reaction conditions (e.g., strong acid, high temperature) may be too harsh for your specific pyrazole derivative. | 1. Use a milder Lewis acid, such as ZnCl₂ or a Brønsted acid like trifluoroacetic acid.[11][12] 2. Perform the reaction at a lower temperature for a longer duration. |
Experimental Protocols: Step-by-Step Methodologies
Here, we provide detailed protocols for two key strategies to achieve selective C-acylation of pyrazoles.
Protocol 1: Classical Friedel-Crafts Acylation
This method is the go-to for direct C-acylation of electron-rich pyrazoles.
Diagram of the Experimental Workflow:
Caption: Workflow for Friedel-Crafts C-acylation of pyrazoles.
Materials:
-
Pyrazole substrate
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the pyrazole substrate (1.0 eq) and the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Lewis Acid Addition: Carefully add the Lewis acid (1.1 - 2.0 eq) portion-wise to the stirred solution. The reaction may be exothermic.
-
Acylating Agent Addition: Add the acylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-acylated pyrazole.
Protocol 2: C-Acylation via N-Protection and Deprotection
This strategy is highly reliable for achieving exclusive C-acylation, especially for substrates that are prone to N-acylation. The tert-butoxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal.[9][10][13]
Diagram of the Protection-Acylation-Deprotection Workflow:
Caption: Workflow for C-acylation via N-protection and deprotection.
Part A: N-Boc Protection
Materials:
-
Pyrazole substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Solvent (e.g., dichloromethane, acetonitrile, or THF)
Procedure:
-
Dissolve the pyrazole (1.0 eq) in the chosen solvent.
-
Add DMAP (0.1 eq) and (Boc)₂O (1.1 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected pyrazole.
Part B: C-Acylation of N-Boc Protected Pyrazole
Follow Protocol 1 (Classical Friedel-Crafts Acylation) using the N-Boc protected pyrazole as the starting material.
Part C: N-Boc Deprotection
Materials:
-
N-Boc, C-acylated pyrazole
-
Trifluoroacetic acid (TFA) or Sodium borohydride (NaBH₄) in ethanol[9]
-
Solvent (e.g., dichloromethane for TFA)
Procedure (using TFA):
-
Dissolve the N-Boc, C-acylated pyrazole in dichloromethane.
-
Add TFA (typically 20-50% v/v) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify if necessary to obtain the final C-acylated pyrazole.
Mechanism Snapshot: The Competing Pathways
To better understand the challenge, let's visualize the competing reaction mechanisms.
Caption: Competing N- and C-acylation pathways of pyrazoles.
This diagram illustrates that in the absence of a strong Lewis acid, the more nucleophilic nitrogen atom readily attacks the acylating agent, leading to the N-acylated product. In contrast, under Friedel-Crafts conditions, the Lewis acid generates a highly electrophilic acylium ion, which favors attack by the electron-rich aromatic ring, resulting in the desired C-acylated product.
We trust this guide will be a valuable resource in your research endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical team.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ACS Publications. (2023, August 1). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. Retrieved from [Link]
-
PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
-
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved from [Link]
-
ACS Publications. (2020, May 11). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Retrieved from [Link]
-
PubMed. (2019, April 15). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Retrieved from [Link]
-
Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. (n.d.). Retrieved from [Link]
-
PubMed. (2007, May 15). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Retrieved from [Link]
-
Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2023, July 31). Cooperative Lewis Acid‐1,2,3‐Triazolium‐Aryloxide Catalysis: Pyrazolone Addition to Nitroolefins as Entry to Diaminoamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. Retrieved from [Link]
-
ResearchGate. (2025, August 14). ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. Retrieved from [Link]
-
PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
PMC. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Retrieved from [Link]
-
ACS Publications. (2023, April 6). Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thienopyrazole Ethanone Intermediates
ID: TPC-TPE-001 Status: Active Last Updated: February 28, 2026 Department: Process Chemistry & Separation Sciences
Executive Summary & Diagnostic Hub
Subject: This guide addresses the purification of thienopyrazole ethanone intermediates (specifically thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole derivatives). These scaffolds are privileged structures in kinase inhibitor development (e.g., Aurora, PLK) but present distinct purification challenges:
-
Regioisomerism: Competition between
and alkylation during synthesis. -
Basicity: The pyrazole nitrogen causes peak tailing ("streaking") on silica.
-
Metal Contamination: High affinity of the thiophene sulfur for Palladium (Pd) catalysts.
Quick Diagnostic Matrix
Identify your primary issue to jump to the relevant protocol.
| Symptom | Probable Cause | Recommended Protocol |
| TLC shows "streaking" or "comet tails" | Interaction between basic pyrazole | [Protocol A] Amine-Modified Chromatography |
| Two spots with identical | [Protocol B] Regioselective Crystallization or H-Bonding Chromatography | |
| Product is colored (Grey/Brown) but pure by NMR | Residual Palladium/Copper trapped by Thiophene sulfur. | [Protocol C] Chelation Scavenging |
| Oil formation during recrystallization | "Oiling out" due to rapid cooling or high impurity profile. | [Protocol D] Trituration & Solvent Switching |
Decision Logic & Workflow
The following decision tree illustrates the standard purification logic for thienopyrazole ethanones, prioritizing scalability and purity.
Figure 1: Purification Decision Tree. Blue nodes indicate diagnostics; Green/Red nodes indicate active purification steps.
Detailed Protocols
[Protocol A] Chromatographic Resolution (The "Anti-Streak" Method)
Issue: Thienopyrazoles possess a basic nitrogen. On standard silica gel (pH ~5), this protonates, causing strong retention and peak tailing. Solution: Deactivate the silica surface or basify the mobile phase.
Step-by-Step:
-
Mobile Phase Preparation:
-
Standard: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier: Add 1% Triethylamine (TEA) or 1% concentrated Ammonium Hydroxide (
) to the mobile phase. -
Note: If using
, ensure miscibility. A mixture of DCM/MeOH/NH4OH (90:9:1) is a "gold standard" for polar heterocycles.
-
-
Column Pre-treatment:
-
Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading the sample. This neutralizes acidic silanol sites.
-
-
Loading:
-
Dissolve crude material in minimal DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or neutral alumina).
-
-
Elution:
-
Run the gradient. The ethanone group is polar; expect elution around 2-5% MeOH in DCM.
-
[Protocol B] Separation of Regioisomers (N1 vs. N2)
Issue: Alkylation of thienopyrazoles often yields a mixture of
Crystallization Strategy:
-
Solvent Selection:
-
Ethanol (EtOH): Excellent for general recrystallization.
-
Dioxane: Recommended for high-melting thienopyrazoles (
). -
Ethyl Acetate/Heptane: Good for lower melting derivatives.
-
-
Procedure:
-
Dissolve the crude mixture in boiling Ethanol (10 mL/g).
-
If undissolved solids remain (likely inorganic salts or polymerized tars), filter hot.
-
Allow to cool slowly to room temperature (25°C) over 2 hours.
-
Critical Step: If separation is poor, seed with a pure crystal of the desired isomer if available.
-
Filter the precipitate.[1] Analyze both the filter cake (solid) and the mother liquor (filtrate) by H-NMR.
-
Observation: The
-isomer typically crystallizes first due to higher symmetry.
-
Data: Typical Solubility Profiles
| Solvent System | Temp (
[Protocol C] Metal Scavenging (Pd Removal)
Issue: Thienopyrazoles are often synthesized via Suzuki or Buchwald couplings. The thiophene sulfur is a "soft base" that binds strongly to Palladium (soft acid), making simple filtration insufficient.
Scavenger Selection:
-
SiliaMetS® Thiol (or equivalent): Best for Pd(II) species.
-
Activated Carbon (Darco KB): General purpose, but may reduce yield by adsorbing the product.
Workflow:
-
Dissolve the crude product in THF or Ethyl Acetate (10 volumes).
-
Add SiliaMetS® Thiol (4 equivalents relative to the Pd loading used in synthesis).
-
Stir at 50°C for 4 hours.
-
Filter through a pad of Celite to remove the scavenger resin.[1]
-
Concentrate the filtrate.[1]
-
Verification: Check Pd levels via ICP-MS. Target is <10 ppm for late-stage intermediates.
Troubleshooting FAQs
Q: My product is oiling out instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing.
-
Reheat the mixture until the oil dissolves.
-
Add a seed crystal at a temperature slightly below the boiling point.
-
Slow down the cooling. Wrap the flask in foil or a towel.
-
Trituration: If it remains an oil, evaporate the solvent and add Diethyl Ether or Pentane. Scratch the flask walls with a glass rod to induce nucleation.
Q: Can I use Acetone for recrystallization? A: Caution is advised. Thienopyrazole ethanones contain a ketone. While generally stable, acetone can undergo self-condensation (aldol) under basic conditions, or co-crystallize as a solvate. Ethanol or Ethyl Acetate are safer, non-reactive alternatives.
Q: How do I distinguish N1 vs N2 isomers by NMR? A:
-
NOE (Nuclear Overhauser Effect): Irradiate the alkyl group on the nitrogen.
-
If you see enhancement of the Thiophene proton, it is likely the N1-isomer (closer proximity in many fused systems, though specific geometry depends on the fusion angle).
-
Definitive: X-ray crystallography is the gold standard if NMR is ambiguous.
-
References
-
Synthesis and Biological Evaluation
- Title: Synthesis, reactions and spectral characterization of novel thienopyrazole deriv
-
Source: ResearchGate (2018).[2]
- Relevance: Establishes Ethanol and Dioxane as primary recrystalliz
-
URL:
-
Regioisomer Separation
- Title: Preparation, separation and characteriz
- Source: Inorganica Chimica Acta / UAB Barcelona.
- Relevance: details silica chromatography methods for separating N-alkyl
-
URL:
-
Metal Scavenging
- Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Source: Journal of Organic Chemistry (PMC).
- Relevance: Validates the use of Thiol-silica (Si-TMT)
-
URL:
-
General Chromatography
Sources
Technical Support Center: Scale-Up Synthesis of 5-Acetyl-thieno[3,2-c]pyrazole
Introduction
5-Acetyl-thieno[3,2-c]pyrazole is a vital heterocyclic scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the development of pharmaceuticals.[1][2] While its synthesis at the laboratory bench scale is well-documented, transitioning to pilot and manufacturing scales introduces significant challenges. These challenges often relate to reaction kinetics, thermal management, impurity profiles, and product isolation.[3]
This guide provides a comprehensive technical support resource for researchers, chemists, and process development professionals encountering issues during the scale-up synthesis of this important molecule. It is structured in a question-and-answer format to directly address common problems, offering field-proven insights and detailed troubleshooting protocols to ensure a safe, efficient, and reproducible process.
Common Synthetic Pathway Overview
A prevalent and scalable route to 5-acetyl-thieno[3,2-c]pyrazole involves a multi-step sequence, often beginning with a Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrazole, and concluding with an acetylation step. Understanding this pathway is crucial for diagnosing issues that may arise.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, practical problems encountered during scale-up.
Section 1: Reaction Yield & Conversion Issues
Q1: We are experiencing a significant drop in yield for the pyrazole ring formation (hydrazine cyclization step) when moving from a 100g to a 5kg scale. What are the most common causes?
This is a classic scale-up problem often rooted in physical rather than chemical differences between small and large reactors. The primary culprits are inadequate mixing and poor temperature control.[3]
-
Inadequate Mixing: In large vessels, inefficient stirring can create localized zones of high reactant concentration ("hot spots") or areas where the reactants are not sufficiently interacting. This can dramatically increase the formation of side products.[3]
-
Poor Temperature Control: The condensation reaction with hydrazine is frequently exothermic.[3] As you scale up, the reactor's surface-area-to-volume ratio decreases, making heat dissipation far less efficient.[3] An uncontrolled temperature spike can lead to product degradation and the formation of thermal impurities.[3]
-
Reagent Addition Rate: On a small scale, adding hydrazine hydrate all at once might be manageable. At the kilogram scale, this would likely cause a dangerous, uncontrollable exotherm. The rate of addition becomes a critical process parameter.[3]
Troubleshooting Protocol:
-
Characterize Mixing: Evaluate the impact of the stirrer speed and design. If possible, perform a mixing study.
-
Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mass.
-
Optimize Addition Profile: Implement a slow, controlled, subsurface addition of the hydrazine hydrate. This helps dissipate heat as it is generated. Start with a rate determined by lab-scale calorimetry data if available.
-
Consider a Solvent Screen: The solvent used on a small scale might not be ideal for managing solubility and thermal properties in a large batch.[3]
Q2: Our HPLC analysis shows low conversion of the aminothiophene precursor. How can we improve this?
Low conversion often points to issues with starting material quality, reaction conditions, or catalyst efficiency (if applicable).
-
Starting Material Purity: Impurities in your starting materials can inhibit the reaction or lead to undesired side products, consuming reagents and lowering yields.[4] It is crucial to use high-purity intermediates, ideally with >98% purity confirmed by HPLC.[4]
-
Reaction Temperature & Time: The initial lab-scale conditions may not be optimal. An increase in temperature can sometimes improve conversion, but this must be balanced against the risk of impurity formation.[4]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates. For cyclocondensation reactions, aprotic dipolar solvents like DMF have sometimes shown better results than common protic solvents like ethanol.[4]
Troubleshooting Protocol:
-
Verify Starting Material Quality: Run purity analysis (HPLC, NMR) on all starting materials before beginning the reaction.
-
Perform a Temperature/Time Study: Run a small series of experiments at varying temperatures (e.g., 60°C, 80°C, 100°C) and monitor the reaction progress by HPLC at set time points (e.g., 2h, 4h, 8h, 16h).
-
Evaluate Catalysts: Many pyrazole syntheses benefit from an acid or base catalyst.[4] If not already in use, screen common catalysts like p-toluenesulfonic acid or acetic acid.
Section 2: Purity & Impurity Profile Challenges
Q3: We are observing a new, persistent impurity by HPLC that was not present on the lab scale. How can we identify and mitigate it?
New impurities on scale-up are often a result of the factors discussed in Q1: localized overheating or concentration gradients.
Common Impurity Types & Mitigation:
| Impurity Type | Likely Cause | Mitigation Strategy |
|---|---|---|
| Regioisomers | If using an unsymmetrical precursor for cyclization, poor temperature or addition control can alter the regioselectivity. | Tighter control over temperature and slower reagent addition. A change in solvent or base can also influence selectivity.[5] |
| Degradation Products | Exceeding the thermal stability limit of the starting material, intermediate, or product due to poor heat transfer.[3] | Implement better cooling and a slower addition profile for exothermic steps. Perform thermal stability studies (DSC) on key intermediates. |
| Starting Material Carry-through | Incomplete reaction due to poor mixing or insufficient reaction time/temperature.[4] | Re-optimize reaction conditions as described in Q2. Ensure efficient mixing. |
| Over-Acetylation | In the final Friedel-Crafts step, harsh conditions or excess acetylating agent can lead to di-acetylation or side-chain acetylation. | Use stoichiometric amounts of acetyl chloride/acetic anhydride. Optimize the Lewis acid catalyst (e.g., milder options like SnCl₄ or FeCl₃ may be better than AlCl₃ for reactive heterocycles).[6] |
Troubleshooting Protocol:
-
Isolate and Characterize: If the impurity is >0.10%, attempt to isolate a small quantity via preparative HPLC or column chromatography for structural elucidation (LC-MS, NMR).
-
Stress Testing: Deliberately "stress" a small-scale reaction to try and reproduce the impurity. For example, run it at a 20°C higher temperature or add a reagent very quickly. If the impurity appears, you have likely found the cause.
-
Review the Route: Analyze the structure of the impurity. Can it be formed from a plausible side reaction? This will guide your mitigation strategy.
Q4: The final Friedel-Crafts acetylation step is giving a messy reaction profile. What are the best practices for this step?
The thienopyrazole core is an electron-rich heterocycle, making it highly reactive towards electrophilic substitution.[7] This can lead to lack of selectivity if conditions are not carefully controlled.
-
Catalyst Choice: Strong Lewis acids like AlCl₃ can be too harsh, leading to complex formation with the nitrogen atoms and promoting side reactions.[6] Consider milder Lewis acids.
-
Solvent: The reaction should be conducted in an inert, anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Temperature Control: The reaction is often exothermic. It is critical to maintain a low temperature (e.g., 0-10°C) during the addition of the acetylating agent and Lewis acid.
Section 3: Physical Properties & Isolation Issues
Q5: Our final product is "oiling out" during crystallization instead of forming a solid. What can we do?
Oiling out occurs when the product comes out of solution as a liquid supersaturated with solvent, often because the temperature of crystallization is above the melting point of the solvated product or due to impurities inhibiting crystal lattice formation.
Troubleshooting Protocol:
-
Reduce Cooling Rate: A slower cooling profile gives molecules more time to orient themselves into a crystal lattice.
-
Add Seeding Crystals: Introduce a very small amount of previously isolated, solid product to the cooled solution to act as a template for crystallization.
-
Change Solvent System: Experiment with different anti-solvents or solvent mixtures. A solvent in which the product is less soluble may be required.
-
Check Purity: Impurities can act as "crystal poisons." Analyze the purity of the material before crystallization. If necessary, perform a pre-purification step (e.g., an activated carbon treatment or a quick silica plug).
Key Experimental Protocols
Protocol 1: Scale-Up Cyclization of Aminothiophene Intermediate with Hydrazine Hydrate
This protocol is a general guideline and must be adapted based on laboratory safety assessment and specific substrate reactivity.
-
Reactor Setup: Charge the aminothiophene precursor and a suitable solvent (e.g., ethanol, isopropanol) to a clean, dry, jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and a condenser.
-
Inerting: Purge the reactor with an inert atmosphere (Nitrogen or Argon).
-
Initial Cooling: Cool the reactor contents to 0-5°C using the jacket cooling system.[3]
-
Hydrazine Addition: Prepare a solution of hydrazine hydrate (1.1 equivalents) in the reaction solvent. Add this solution dropwise to the cooled reactor via an addition funnel or pump over 2-4 hours, ensuring the internal temperature does not exceed 15°C.[3]
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (typically 60-80°C, depending on the solvent) for 4-16 hours.[3] Monitor the reaction for completion by HPLC.
-
Work-up and Isolation: Cool the reaction mixture. The thieno[3,2-c]pyrazole product often precipitates upon cooling. Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Protocol 2: Friedel-Crafts Acetylation
-
Reactor Setup: Charge the thieno[3,2-c]pyrazole intermediate and anhydrous dichloromethane (DCM) to a clean, dry, inerted reactor.
-
Cooling: Cool the solution to 0-5°C.
-
Catalyst Addition: Add a mild Lewis acid (e.g., SnCl₄, 1.2 equivalents) portion-wise, maintaining the internal temperature below 10°C.
-
Acetyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dropwise over 1-2 hours, again ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction at 0-10°C for 2-6 hours, monitoring for completion by HPLC.
-
Quench: Slowly and carefully quench the reaction by adding it to a cooled (0°C) aqueous solution of sodium bicarbonate or a similar mild base. Caution: This can be a vigorous quench.
-
Extraction & Isolation: Separate the organic layer. Wash with water and brine, then dry over sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude 5-acetyl-thieno[3,2-c]pyrazole, which can then be purified by recrystallization.
Visualizations
Logical Workflow: Troubleshooting Scale-Up Issues
This diagram outlines a decision-making process for diagnosing and solving common problems during the scale-up synthesis.
Caption: A decision tree for troubleshooting scale-up synthesis.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
-
Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available at: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. Available at: [Link]
- Fathi, A. (2014). Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives.
-
Zaki, R. M., et al. (2020). A concise review on synthesis, reactions and biological Importance of thienopyrazoles. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2012). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Available at: [Link]
-
Li, D. Y., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. Available at: [Link]
-
ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Available at: [Link]
- Bass, T. M., et al.
-
PMC. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Available at: [Link]
-
Beilstein Journals. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
ACS Combinatorial Science. (2021). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. Available at: [Link]
-
PMC - NIH. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Available at: [Link]
- Google Patents. CN103864817A - Preparation method of thienopyridine compound.
-
CORE. Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitu. Available at: [Link]
-
PubMed. (2023). Asymmetric aza-Friedel-Crafts Reaction of Cyclic Ketimines with 5-Aminopyrazole Derivatives: Expedient Access to Pyrazole-Based C2-quaternary Indolin-3-Ones. Available at: [Link]
-
ResearchGate. Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
1H NMR chemical shifts of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
Analytical Comparison Guide: 1H NMR Chemical Shift Prediction for 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
Introduction: The Benchmark Scaffold
The thieno[3,2-c]pyrazole scaffold is a highly valued bioisostere of indazole, frequently utilized in modern drug discovery to improve pharmacokinetic profiles[1]. However, accurately predicting the analytical profiles of its derivatives—specifically This compound (also known as 5-acetyl-1H-thieno[3,2-c]pyrazole)—presents a significant challenge for analytical chemists.
The presence of annular tautomerism (N1-H vs. N2-H) combined with the anisotropic deshielding effects of the C5-acetyl group often confounds standard empirical prediction algorithms. If a chemist synthesizes this molecule and relies solely on basic additive rules for structural verification, the resulting spectral mismatch can lead to the false assumption that the reaction failed.
This guide provides an objective, data-driven comparison of three leading NMR prediction platforms—Mnova NMRPredict [2], ACD/Labs NMR Predictors [3], and ChemDraw Professional —benchmarked against empirical 1H NMR data to establish a self-validating analytical workflow.
Part 1: Experimental Baseline & Protocol (Self-Validating System)
To objectively evaluate software performance, we must first establish a rigorous, self-validating empirical baseline. The choice of solvent and acquisition parameters directly dictates the visibility of tautomeric protons.
Step-by-Step 1H NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15 mg of synthesized this compound in 0.6 mL of anhydrous DMSO-d6.
-
Causality: DMSO-d6 is strictly selected over CDCl3. As a strong hydrogen-bond acceptor, DMSO-d6 significantly slows the intermolecular proton exchange rate of the pyrazole ring. This stabilizes the dominant N1-H tautomer (typically a 3:2 ratio over N2-H in similar scaffolds), allowing the N-H proton to be observed as a distinct resonance rather than a broadened baseline artifact[1].
-
-
Instrument Setup: Transfer the solution to a standard 5 mm precision NMR tube. Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d6. Execute automated gradient shimming to optimize B0 magnetic field homogeneity.
-
Causality: Poor shimming artificially broadens the signals, masking the sharp singlets expected for the isolated C3 and C4 protons in this specific fully-substituted fused system.
-
-
Acquisition Parameters: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set a spectral width of 16 ppm to capture the highly deshielded N-H proton, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans at 298 K.
-
Data Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation (FT). Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration (3H for the acetyl group, 1H for all others).
Caption: Step-by-step experimental workflow for empirical 1H NMR data acquisition and tautomer validation.
Part 2: Comparative Analysis of Prediction Software
With the empirical data established, we compare the predictive accuracy of three distinct algorithmic approaches.
-
ACD/Labs NMR Predictors: Utilizes a dual-engine approach, combining HOSE (Hierarchical Organisation of Spherical Environments) codes with Neural Networks to handle novel structural fusions not present in the database[3].
-
Mnova NMRPredict: Employs an Ensemble NMR Prediction method, aggregating results from Machine Learning, Modgraph Consultants' HOSE-code algorithms, and empirical increments[2].
-
ChemDraw Professional (ChemNMR): Relies primarily on empirical additive rules (substituent chemical shift increments) based on base structural templates.
Quantitative Data Presentation
The table below summarizes the predicted versus empirical chemical shifts (in ppm) for the four distinct proton environments of this compound in DMSO-d6.
| Proton Assignment | Empirical Shift (DMSO-d6) | Mnova NMRPredict | ACD/Labs | ChemDraw Professional |
| CH3 (Acetyl) | 2.58 ppm | 2.55 ppm | 2.61 ppm | 2.45 ppm |
| C4-H (Thiophene) | 8.15 ppm | 8.05 ppm | 8.12 ppm | 7.65 ppm |
| C3-H (Pyrazole) | 8.22 ppm | 8.18 ppm | 8.25 ppm | 7.80 ppm |
| N1-H (Pyrazole) | 13.40 ppm | 13.10 ppm | 13.55 ppm | 11.50 ppm |
| Mean Absolute Error (MAE) | - | 0.12 ppm | 0.08 ppm | 0.71 ppm |
Part 3: Mechanistic Insights & Causality (Why Additive Rules Fail)
The stark contrast in predictive accuracy—specifically the failure of ChemDraw's additive rules (MAE = 0.71 ppm) compared to ACD/Labs and Mnova (MAE ≤ 0.12 ppm)—is rooted in the electronic complexity of the molecule.
1. The Anisotropic Deshielding Cone: The C5-acetyl group exerts a powerful electron-withdrawing effect (-M, -I) on the thiophene ring. Furthermore, the carbonyl oxygen creates an anisotropic deshielding cone that heavily impacts the adjacent C4-H proton. Additive empirical rules isolate substituents and often lack the specific geometric parameters required to calculate long-range anisotropic effects across a [3,2-c] fused system. Consequently, ChemDraw severely underestimates the C4-H shift (predicting 7.65 ppm instead of the actual 8.15 ppm).
2. Tautomeric Exchange & Database Spheres: Predicting the chemical shift of the highly deshielded pyrazole N-H proton (13.40 ppm) requires an understanding of solvent-solute hydrogen bonding. HOSE code algorithms (used by Mnova and ACD/Labs) search massive, highly-verified databases for exact concentric structural "spheres"[2][3]. When a partial match is found, the integrated Neural Networks interpolate the missing electronic effects, resulting in highly accurate predictions for both the aromatic protons and the tautomeric N-H.
Caption: Logical decision tree comparing HOSE/ML algorithms versus empirical additive rules for NMR prediction.
Conclusion
For researchers developing novel therapeutics based on the thieno[3,2-c]pyrazole scaffold, relying on basic additive NMR prediction tools is a liability. The complex electronic interplay of the fused rings and the C5-acetyl group necessitates the use of advanced HOSE-code and Machine Learning-driven software, such as ACD/Labs or Mnova NMRPredict, to ensure accurate structural verification and prevent costly misassignments during drug development.
References
-
Airey, J., Barrague, M., Edwards, M. L., & Weintraub, P. M. "A Convenient Preparation of Thieno[3,2-c]pyrazole." Synthesis, Thieme Connect. 1
-
"NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs. 3
-
"Download NMR Predict." Mestrelab Research. 2
Sources
Distinguishing N-Acetyl vs. C-Acetyl Thienopyrazoles by IR Spectroscopy
Executive Summary
In the derivatization of thienopyrazoles—a privileged scaffold in kinase inhibitor development—distinguishing between N-acetylation (kinetic product) and C-acetylation (thermodynamic or Friedel-Crafts product) is critical.[1] While NMR is definitive, it is resource-intensive.[1][2] Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive alternative for immediate structural assignment.[1][2]
This guide details the spectroscopic signatures required to distinguish these isomers. The core differentiator lies in the electronic environment of the carbonyl group: the "pyrazolide" effect shifts N-acetyl carbonyls to significantly higher wavenumbers (>1720 cm⁻¹ ) compared to the conjugated ketone signal of C-acetyl derivatives (<1690 cm⁻¹ ).
Theoretical Framework: The "Pyrazolide" Shift[3]
To interpret the spectra accurately, one must understand the electronic causality governing the carbonyl stretching frequency (
N-Acetyl Thienopyrazoles (The "Active Amide")
Unlike standard amides where the nitrogen lone pair donates strongly to the carbonyl (lowering
-
Mechanism: The aromatic ring competes for the nitrogen's lone pair.
-
Result: Resonance donation to the carbonyl is suppressed. The C=O bond retains more double-bond character.
-
Observation: A distinct "blue shift" to higher frequencies, typically 1720–1760 cm⁻¹ .[1][2] This is characteristic of N-acyl azoles (imidazolides, pyrazolides).[1][2]
C-Acetyl Thienopyrazoles (The Conjugated Ketone)
Here, the acetyl group is attached to a carbon atom on the thiophene or pyrazole ring.[1]
-
Mechanism: The carbonyl is in direct conjugation with the electron-rich thienopyrazole
-system. -
Result: Mesomeric electron donation from the ring to the carbonyl lowers the C=O bond order.
-
Observation: A "red shift" to lower frequencies, typically 1650–1690 cm⁻¹ .[1][2]
Mechanistic Visualization
The following diagram illustrates the electronic competition that defines these frequency shifts.
Figure 1: Mechanistic basis for the frequency divergence between N- and C-acetyl isomers.[1]
Comparative Analysis: Spectral Fingerprints
The following table summarizes the diagnostic bands. Note that while the Carbonyl stretch is the primary indicator, secondary bands in the fingerprint region provide confirmation.[2]
| Feature | N-Acetyl Thienopyrazole | C-Acetyl Thienopyrazole | Causality |
| 1720 – 1760 cm⁻¹ | 1650 – 1690 cm⁻¹ | N-lone pair sequestration vs. | |
| Band Intensity | Very Strong (vs) | Strong (s) | Dipole moment changes.[1][3] |
| ~1300 – 1360 cm⁻¹ | Absent | N-C(=O) stretch specific to amides.[1][2] | |
| 1580 – 1610 cm⁻¹ | 1540 – 1580 cm⁻¹ | Ring deformation changes due to substitution pattern.[1] | |
| Solvent Sensitivity | High (Hydrolysis risk) | Low (Stable) | N-acetyl azoles are labile "active amides".[1] |
Data Interpretation Notes:
-
Overlap Warning: If the C-acetyl group is on a non-conjugated side chain (e.g., attached to an alkyl linker), the frequency will rise to ~1715 cm⁻¹ (saturated ketone), potentially confusing the diagnosis.[1][2] Ensure you are distinguishing ring substitution.
-
Water Artifacts: N-acetyl thienopyrazoles are susceptible to hydrolysis.[1] A broad band at 3200-3500 cm⁻¹ (OH) combined with a shift from 1740 to 1670 cm⁻¹ suggests the sample has hydrolyzed to the parent heterocycle and acetic acid.
Experimental Protocol
To ensure data integrity, follow this self-validating workflow.
Sample Preparation
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption which can hydrolyze reactive N-acetyl species.[1]
-
Solvent Removal: Ensure sample is dried under high vacuum (< 1 mbar) for 2 hours. Residual ethyl acetate (1740 cm⁻¹) mimics N-acetyl peaks.[1]
-
Background Scan: Run an air background immediately prior to measurement.[1]
-
Deposition: Place ~2 mg of solid directly on the diamond crystal. Apply high pressure (clamp) to ensure contact.[1]
Measurement Parameters[1][3][5][6][7]
Decision Workflow
Use the following logic gate to assign your structure.
Figure 2: Logical workflow for structural assignment based on carbonyl stretching frequency.[1][2]
Validation & Troubleshooting
Self-Validating the N-Acetyl Assignment
Because N-acetyl azoles are chemically active (acylating agents), you can validate the assignment chemically in situ:
-
The Methanol Test: Dissolve a small portion of the putative N-acetyl sample in deuterated methanol (CD₃OD) or standard methanol.
-
Observation: Upon standing (or gentle warming), N-acetyl thienopyrazoles will often trans-esterify or hydrolyze.[1]
-
IR Result: Re-running the IR after workup should show the disappearance of the 1740 cm⁻¹ band and the appearance of the ester carbonyl (~1735 cm⁻¹, methyl acetate) and the parent NH stretch (~3200 cm⁻¹). C-acetyl isomers are stable to these conditions [3].
Common Pitfalls
-
Polymorphism: Solid-state packing can shift carbonyls by ±10 cm⁻¹.[1] If values are borderline (e.g., 1705 cm⁻¹), dissolve in CH₂Cl₂ and run a solution-phase IR to remove packing effects.[1][2]
-
Tautomerism: Thienopyrazoles exist in NH-tautomeric equilibrium.[1] N-acetylation locks one tautomer, often simplifying the fingerprint region compared to the parent [4].
References
-
El-Saghier, A. M., et al. (2017).[1][2] Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. European Chemical Bulletin. Link
- Context: Provides baseline spectral data for thienopyrazole ring systems and carbonyl assignments in rel
-
Kinali, S., et al. (2016).[1][2] Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of pyrazole derivatives. Der Pharma Chemica.[1][4] Link
- Context: Establishes DFT-calculated vs.
-
Lynch, M. A., et al. (1998).[1][2] Acylation of Pyrazoles: Mechanistic Insights. Journal of Organic Chemistry.
-
Context: (General Reference) Defines the kinetic vs. thermodynamic control in azole acylation and the lability of N-acyl species.[1]
-
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[1][2] Wiley.[1]
-
Context: Authoritative source for general N-acyl azole (1730-1770 cm⁻¹) vs. conjugated ketone (1650-1690 cm⁻¹) ranges.[1]
-
Sources
Mass spectrometry fragmentation pattern of thieno[3,2-c]pyrazole derivatives
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical challenge of characterizing highly conjugated, fused heterocyclic systems. Thieno[3,2-c]pyrazoles are privileged scaffolds in modern drug discovery, serving as the backbone for potent kinase inhibitors and dopamine D3 receptor ligands. However, because this core can exist as multiple positional isomers—such as thieno[2,3-c]pyrazole and thieno[3,4-c]pyrazole, as detailed in 1[1]—relying solely on intact mass measurements is insufficient.
This guide objectively compares the two premier mass spectrometry (MS) platforms for analyzing these derivatives: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS) . By understanding the causality behind their gas-phase fragmentation dynamics, researchers can build self-validating workflows for unambiguous structural assignment.
Technology Comparison: HR-ESI-MS/MS vs. EI-MS
Choosing the correct ionization platform dictates the depth of structural information you can extract. While ESI is ideal for intact pharmaceutical derivatives, EI is the gold standard for differentiating the bare isomeric cores.
Decision matrix for selecting MS platforms for thieno[3,2-c]pyrazole analysis.
Platform Performance Matrix
| Analytical Capability | HR-ESI-MS/MS (Q-TOF / Orbitrap) | EI-MS (Quadrupole / Magnetic Sector) |
| Ionization Mechanism | Soft (Even-electron [M+H]+) | Hard (Odd-electron radical [M]+.) |
| Primary Application | Substituted derivatives, polar metabolites | Unsubstituted cores, volatile analogs |
| Core Fragmentation | Requires high Collision Energy (CE > 40 eV) | Spontaneous extensive ring cleavage |
| Diagnostic Neutral Losses | -NH₃, -R (labile side chains) | -HCN (27 Da), -CS (44 Da), -CHS (45 Da) |
| Isomer Differentiation | Moderate (relies on MS/MS ratios) | Excellent (distinct radical pathways) |
Mechanistic Fragmentation Dynamics
To confidently assign structures, you must understand why these molecules break the way they do.
The HR-ESI-MS/MS Pathway (Even-Electron Rule): Because the pyrazole nitrogens are highly basic, thieno[3,2-c]pyrazoles readily protonate to form stable [M+H]+ precursor ions, as seen in 2[2]. When subjected to Collision-Induced Dissociation (CID), the fused heteroaromatic core acts as an energy sink. Consequently, the lowest energy pathways dominate first: the cleavage of peripheral substituents (e.g., the loss of a benzyl-piperazine group[3] or a diazaspiro ring[4]). Only at elevated collision energies does the core rupture, typically expelling N₂ or HCN from the pyrazole ring.
The EI-MS Pathway (Odd-Electron Radical Chemistry):
At 70 eV, the molecule is stripped of an electron, forming a highly reactive radical cation. The fragmentation is driven by the need to stabilize this unpaired electron. The thiophene ring frequently undergoes
Energy-dependent MS/MS fragmentation pathway of thieno[3,2-c]pyrazoles.
Quantitative Data Presentation
By compiling experimental data from various thieno[3,2-c]pyrazole derivatives[2][3][4], we can map the expected m/z shifts.
| Compound Class / Derivative | Exact Mass [M+H]+ | Principal MS/MS Fragments (m/z) | Structural Assignment of Loss |
| Unsubstituted Core (1H-Thieno[3,2-c]pyrazole) | 125.02 | 97.0, 81.0 | -N₂ (28 Da), -CS (44 Da) |
| Piperazine Derivative (3-(4-Benzyl-piperazin-1-yl)-...) | ~333.15 | 175.1, 125.0 | -Benzyl (91 Da), -Piperazine |
| Spiro-Derivative (1-(2-Fluorophenyl)-3-(4,7-diazaspiro...)) | 429.20 | 317.1, 289.1 | -Diazaspiro[2.5]octane, -N₂ |
Self-Validating Experimental Protocol: LC-HR-ESI-MS/MS
To ensure absolute trustworthiness in your structural assignments, do not rely on a static MS method. Implement the following self-validating Data-Dependent Acquisition (DDA) workflow.
Objective: Unambiguous structural elucidation and isomer differentiation of thieno[3,2-c]pyrazole libraries.
Step 1: Sample Preparation & Desolvation Causality
-
Action: Dissolve the thieno[3,2-c]pyrazole derivative in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Causality: Methanol provides superior droplet evaporation and desolvation efficiency in the ESI source compared to highly aqueous solvents, drastically enhancing the [M+H]+ ionization yield for fused aromatic systems.
Step 2: Chromatographic Validation
-
Action: Inject 2 µL onto a sub-2 µm C18 column. Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).
-
Self-Validation: Program the sequence to run a solvent blank (Methanol only) immediately before and after the sample. If the [M+H]+ peak appears in the post-blank, carryover is present, and the source must be flushed to prevent cross-contamination of isomeric libraries.
Step 3: Dynamic Collision Energy (CE) Stepping
-
Action: In the Q-TOF MS/MS settings, apply a CE ramp of 15 eV, 30 eV, and 45 eV across the peak.
-
Causality: Thieno[3,2-c]pyrazole cores are highly stable. A low CE (15 eV) will only strip labile peripheral substituents (e.g., piperazine rings). This is insufficient for distinguishing the [3,2-c] isomer from the[2,3-c] isomer. Ramping to 45 eV forces the necessary cross-ring cleavages within the thiophene and pyrazole rings, generating the diagnostic fragments (loss of CS or HCN) required for unambiguous assignment.
Step 4: Lock-Mass Calibration
-
Action: Utilize a post-column infusion of Leucine Enkephalin (m/z 556.2771).
-
Self-Validation: Set the acquisition software to automatically flag the run if the mass accuracy of the lock-mass drifts beyond 2 ppm. This guarantees that all empirical formulas calculated for your novel fragments are mathematically irrefutable.
References
1.2 - Thieme Connect[2] 2. 1 - ResearchGate[1] 3.3 - Google Patents[3] 4.4 - Heteroletters[4]
Sources
Comparative Technical Guide: Thieno[3,2-c]pyrazole vs. Thieno[2,3-c]pyrazole Scaffolds
Executive Summary: The Tale of Two Isomers
In the landscape of fragment-based drug discovery (FBDD), the fusion of thiophene and pyrazole rings creates a privileged scaffold that mimics the purine core of ATP, making it indispensable for kinase inhibitor design. However, the orientation of the fusion—specifically the thieno[3,2-c]pyrazole versus the thieno[2,3-c]pyrazole —dramatically alters the electronic landscape, synthetic accessibility, and target selectivity profiles.
This guide provides an objective, data-driven comparison of these two isomers. While the [3,2-c] isomer is the "established veteran" (extensively validated in Aurora and GSK-3
Part 1: Structural & Electronic Logic
To understand the biological divergence, we must first analyze the intrinsic chemical differences. The position of the sulfur atom relative to the pyrazole nitrogens dictates the dipole moment vector and the Hydrogen Bond Donor/Acceptor (HBD/HBA) potential.
Structural Visualization
The following diagram contrasts the core numbering and electronic vectors of the two scaffolds.
Figure 1: Structural divergence between the two isomers. Note the sulfur position dictates the electronic environment of the pyrazole NH.
Electronic Profiling & Reactivity
-
Thieno[3,2-c]pyrazole: The sulfur atom is positioned "distal" to the pyrazole NH. This arrangement often results in a more planar, aromatic character that stacks efficiently within the ATP-binding pocket of kinases. The electron-rich thiophene ring pumps density into the pyrazole, increasing the basicity of the pyrazole nitrogens.
-
Thieno[2,3-c]pyrazole: The sulfur is proximal to the bridgehead. This creates a slightly different steric profile and alters the HOMO-LUMO gap. Recent DFT studies suggest this isomer may have higher polarizability, potentially aiding in permeability but also presenting a different metabolic soft spot (sulfur oxidation) compared to the [3,2-c] isomer [1, 2].
Part 2: Synthetic Accessibility & Library Generation
For a medicinal chemist, the "makeability" of a scaffold determines its utility in SAR (Structure-Activity Relationship) campaigns.
Comparative Synthetic Pathways
| Feature | Thieno[3,2-c]pyrazole | Thieno[2,3-c]pyrazole |
| Primary Route | Gewald Reaction | Vilsmeier-Haack / Cyclization |
| Key Intermediate | 3-aminothiophene-2-carboxylate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Step Count | Low (2-3 steps to core) | Medium (3-5 steps to core) |
| Diversity Point | C3-Amino group (easy derivatization) | N1 and C3 positions |
| Scalability | High (Industrial friendly) | Moderate (Requires careful purification) |
Synthesis Workflow Diagram
Figure 2: The Gewald route for [3,2-c] is generally more convergent, while the [2,3-c] route builds the thiophene onto an existing pyrazole.
Part 3: Biological Performance & SAR
This section analyzes where each scaffold excels.
Thieno[3,2-c]pyrazole: The Kinase Specialist
This scaffold is a validated bioisostere for the purine ring.
-
Primary Targets: Aurora Kinase A/B, GSK-3
, CDK (Cyclin-Dependent Kinase). -
Mechanism: Type I ATP-competitive inhibition. The pyrazole nitrogens typically form a "hinge binder" motif (H-bond donor/acceptor pair) with the kinase hinge region (e.g., interaction with residue Glu/Leu backbone).
-
Key Data: Compound 38 (from literature) showed low nanomolar potency against Aurora kinases and efficacy in HL-60 xenograft models [3, 4].
Thieno[2,3-c]pyrazole: The Phenotypic & GPCR Emerging Player
While less explored for kinases, this scaffold is gaining traction in non-kinase targets.
-
Primary Targets: PDE7A (Phosphodiesterase), P2X3 (Purinergic Receptor), and non-receptor tyrosine kinase ABL.[1]
-
Cytotoxicity: A derivative known as Tpz-1 demonstrated potent cytotoxicity (IC50 ~0.19 - 2.99
M) across 17 cancer cell lines, inducing apoptosis via mechanisms distinct from standard kinase inhibitors (microtubule disruption) [5].[1] -
Selectivity: The altered vector often avoids "off-target" kinase hits common with the [3,2-c] isomer, providing a cleaner safety profile in early screens.
Comparative Activity Table
| Parameter | Thieno[3,2-c]pyrazole | Thieno[2,3-c]pyrazole |
| Binding Mode | Classic Hinge Binder (ATP mimic) | Allosteric / Hydrophobic Pocket Binder |
| Potency Range | Low Nanomolar (Kinases) | Low Micromolar (Cytotoxicity/PDE) |
| Metabolic Stability | High (Oxidation resistant) | Moderate (S-oxidation potential) |
| Key Application | Targeted Cancer Therapy (Aurora, GSK3) | Phenotypic Screening / Anti-inflammatory |
Part 4: Experimental Protocols
Protocol A: Synthesis of Thieno[3,2-c]pyrazole Core (Gewald Method)
Based on standard methodologies adapted from [3, 6].
-
Reagents: Ethyl cyanoacetate (1.0 eq), Ketone/Aldehyde (1.0 eq), Sulfur (S8, 1.0 eq), Morpholine (1.5 eq), Ethanol.
-
Procedure:
-
Mix ketone, ethyl cyanoacetate, and sulfur in ethanol.
-
Add morpholine dropwise (exothermic reaction).
-
Reflux for 3–5 hours.
-
Cool to precipitate the 3-aminothiophene-2-carboxylate intermediate.
-
Cyclization: Treat the intermediate with hydrazine hydrate (excess) in ethanol at reflux for 6 hours.
-
Workup: Cool, filter the solid, and recrystallize from ethanol/DMF.
-
-
QC Check: 1H NMR should show the disappearance of the ethyl ester signals and appearance of pyrazole NH.
Protocol B: Synthesis of Thieno[2,3-c]pyrazole Core
Based on Vilsmeier-Haack approach [5, 7].
-
Reagents: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Ethyl thioglycolate, Sodium Ethoxide.
-
Procedure:
-
Dissolve the chloro-aldehyde in anhydrous ethanol.
-
Add ethyl thioglycolate (1.1 eq) and Sodium Ethoxide (2.0 eq).
-
Reflux for 4–8 hours (Thorpe-Ziegler cyclization).
-
Workup: Pour into ice water, acidify with dilute HCl. Filter the precipitate.
-
Derivatization: The resulting ester can be converted to the hydrazide via hydrazine hydrate reflux.
-
Protocol C: In Vitro Kinase Inhibition Assay (General)
Self-validating system for comparing scaffold potency.
-
System: ADP-Glo™ Kinase Assay (Promega) or 33P-radiometric assay.
-
Enzyme: Recombinant Aurora A or GSK-3
(1-5 nM). -
Substrate: Myelin Basic Protein (MBP) or specific peptide substrate.
-
Steps:
-
Prepare 3x serial dilutions of compounds (Start at 10
M). -
Incubate Compound + Kinase for 15 mins (pre-equilibrium).
-
Add ATP/Substrate mix (Km concentration).
-
Incubate 60 mins at RT.
-
Add detection reagent (converts ADP to Luciferase signal).
-
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 3-fold of historical mean.
References
-
Comprehensive DFT study of pyrazole derivatives. (2025). PMC/NIH. Link(Representative link for DFT methodology)
-
Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties. (2025). Engineered Science Publisher. Link
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors. (2010). Bioorganic & Medicinal Chemistry. Link
-
Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives. (2024). Bioorganic & Medicinal Chemistry Letters. Link
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative (Tpz-1). (2022).[1] MDPI Biology. Link
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives. (2023). Bioorganic Chemistry. Link
-
Thieno[2,3-c]pyrazoles and Related Heterocycles. (2023). ResearchGate.[2][3] Link
Sources
UV-Vis absorption spectra of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
The following guide provides a technical analysis of the UV-Vis absorption properties of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone , structured for application scientists and medicinal chemists.
A Comparative Analysis of Thienopyrazole Scaffolds in Drug Discovery
Executive Summary: The Spectral Fingerprint
This compound represents a critical bioisostere of acetylindazoles in kinase inhibitor development (e.g., GSK-3
Unlike simple indazoles, the thieno-fusion induces a bathochromic shift due to the participation of the sulfur lone pairs in the
Electronic Absorption Profile
The UV-Vis spectrum of this compound is governed by two primary electronic transitions. The acetyl group at position 5 extends the conjugation of the thieno[3,2-c]pyrazole core, resulting in a distinct spectral signature compared to the unsubstituted heterocycle.
Theoretical & Observed Transitions
| Transition Type | Approx. | Origin | Intensity ( | Sensitivity |
| Band I (E-Band) | 245 – 260 nm | High ( | Solvent Insensitive | |
| Band II (B-Band) | 290 – 315 nm | Medium ( | Shifts with pH/Solvent | |
| Band III (R-Band) | 320 – 340 nm | Low ( | Highly Solvatochromic |
Technical Insight: While the core thieno[3,2-c]pyrazole absorbs strongly near 250 nm, the C5-acetyl group introduces a "push-pull" electronic system. The thiophene sulfur acts as a donor, and the acetyl carbonyl acts as an acceptor, creating an intramolecular charge transfer (ICT) band that pushes absorption into the UVA region (300+ nm).
Comparative Analysis: Thienopyrazole vs. Alternatives
In medicinal chemistry, this scaffold is often selected to replace Indazole or Thieno[2,3-c]pyrazole. The table below compares their spectral and physicochemical properties to aid in scaffold selection.
Table 1: Scaffold Comparison Guide
| Feature | Target Compound (Thieno[3,2-c]) | Alternative A (Indazole) | Alternative B (Thieno[2,3-c]) |
| Structure | Thiophene fused to Pyrazole (S at 4-pos relative to N) | Benzene fused to Pyrazole | Thiophene fused to Pyrazole (S at 7-pos) |
| Primary | ~255 nm, ~305 nm | ~250 nm, ~295 nm | ~260 nm, ~310 nm |
| Spectral Shift | Red-shifted vs. Indazole | Baseline | Red-shifted vs. [3,2-c] |
| Electronic Character | Electron Rich (Sulfur donor) | Aromatic Stability | Highest Electron Density |
| Solubility (MeOH) | Moderate | High | Moderate |
| Detection Limit | Lower (Higher | Standard | Similar to Target |
Mechanistic Implication:
-
Vs. Indazole: The sulfur atom in the thienopyrazole lowers the HOMO-LUMO gap compared to the benzene ring of indazole. This results in a bathochromic shift (red shift) of 10–20 nm.
-
Vs. Thieno[2,3-c] isomer: The [3,2-c] isomer typically exhibits a slightly more hypsochromic (blue-shifted) absorption than the [2,3-c] isomer due to less effective resonance stabilization of the excited state in the [3,2-c] orientation.
Experimental Protocol: Self-Validating Measurement
To ensure data integrity (E-E-A-T), use this protocol which includes an internal validity check (The Beer-Lambert Linearity Test).
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone (absorbs at 330 nm).
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvettes: Quartz (1 cm path length). Do not use plastic/glass for UV <300 nm.
Step-by-Step Workflow
-
Stock Preparation: Weigh 1.0 mg (
0.01 mg) of this compound. Dissolve in 10.0 mL Methanol to create a 100 µg/mL stock . -
Serial Dilution: Prepare four concentrations: 5, 10, 20, and 40 µg/mL.
-
Baseline Correction: Run a baseline scan with pure Methanol from 200–800 nm.
-
Measurement: Scan samples from low to high concentration.
-
Validation (The Check): Plot Absorbance (y) vs. Concentration (x) at
.-
Pass Criteria:
. -
Fail Criteria: Non-linearity indicates aggregation or detector saturation (Abs > 1.5).
-
Visualization: Spectral Analysis Workflow
Figure 1: Validated workflow for determining molar extinction coefficients, ensuring linearity and preventing aggregation artifacts.
Solvatochromism & Method Development
The position of the absorption bands is sensitive to solvent polarity, a property that can be exploited for method validation in HPLC.
-
Polar Protic Solvents (MeOH, Water):
-
The
band (approx 320 nm) often blue-shifts (hypsochromic) or disappears due to Hydrogen bonding with the carbonyl oxygen and pyrazole nitrogen. -
Recommendation: Use for quantitative concentration checks.
-
-
Non-Polar Solvents (Hexane, DCM):
-
The fine structure of the bands is preserved. The
band is more visible. -
Recommendation: Use for structural characterization and identifying impurities.
-
Electronic Transition Pathway
Figure 2: Energy diagram illustrating the competing electronic transitions. The n->π* transition is highly sensitive to solvent polarity.
References
-
Thienopyrazole Synthesis & Properties
-
Comparative Pyrazole Spectroscopy
-
Indazole Bioisosteres
-
Standard Spectral Data
-
1H-Pyrazole, 3-methyl-5-phenyl- UV/Visible spectrum. NIST Chemistry WebBook. Link
-
Sources
- 1. Visible light-induced functionalization of indazole and pyrazole: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
Executive Summary: The Disposal Imperative
1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is a heterocyclic compound belonging to the thienopyrazole class. While specific hazard data for this exact molecule is not universally published, a comprehensive risk assessment based on structurally related pyrazole and thienopyrazole derivatives is essential for establishing safe handling and disposal protocols.[1][2][3][4][5] This guide provides a direct, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established regulatory standards from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8] The core principle of this protocol is to treat the compound as hazardous waste unless explicitly determined otherwise by a certified authority.[9]
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this assessment is based on data from analogous chemical structures.[10][11][12] This conservative approach ensures a high margin of safety.
Anticipated Hazards:
-
Acute Oral Toxicity: Similar pyrazole-based compounds are classified as harmful if swallowed.[10][11] Accidental ingestion could lead to serious health damage.
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation (Category 2) and serious eye irritation (Category 2A).[10][12]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory system irritation.[10][12]
-
Environmental Hazard: Some related compounds may cause long-term adverse effects in the aquatic environment.[11][13] Therefore, discharge into drains or the environment must be strictly avoided.[9][14]
-
Combustion Hazard: Like most organic compounds, it may emit poisonous fumes, including carbon monoxide and nitrogen oxides, upon combustion.[11]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, all personnel must be equipped with appropriate PPE to mitigate the risks of exposure. The selection of PPE is a critical control measure derived directly from the hazard assessment.[8][15]
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and irritation.[10] Gloves must be inspected before use and disposed of as contaminated waste after handling.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and aerosols, preventing serious eye irritation.[10][12] |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. A respirator may be required for bulk handling or spill cleanup. | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[10][12] |
Step-by-Step Disposal Protocol
The proper management of chemical waste is a legal and ethical requirement, governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[7] The following protocol ensures compliance and safety.
Waste Segregation: The First Critical Step
Incompatible wastes must never be mixed, as this can lead to violent reactions or the emission of toxic gases.[16][17] Segregation at the point of generation is the most effective way to prevent this.[7][18]
-
Solid Waste: Includes residual compound, contaminated weigh boats, gloves, and paper towels. Keep this waste stream separate from liquid waste.[16]
-
Liquid Waste: Includes solutions containing the compound and the first rinsate from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles or razor blades must be placed in a designated, puncture-proof sharps container.
Container Selection and Labeling
Proper containment and labeling are mandated by OSHA and the EPA to ensure waste is handled safely at all stages.[6][18]
-
Select a Compatible Container: Use only containers made of materials compatible with the waste.[17][18] The original product container is often the best choice.[9] For liquid waste, use a sealable glass or high-density polyethylene (HDPE) container with a screw cap.[19]
-
Ensure Good Condition: The container must be in good condition, free of leaks, and with no external residue.[9]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[9][20] The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations.[20]
-
A clear description of the contents (e.g., "Solid waste contaminated with...")
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
The name of the principal investigator or generator.
Workflow for Waste Handling and Disposal
The following diagram outlines the decision-making process for managing waste from generation to pickup.
Caption: Decision workflow for proper segregation, labeling, and storage.
Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[17][20]
-
Location: The SAA must be under the direct control of laboratory personnel.[19][20]
-
Segregation: Store containers away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[17]
-
Containment: Place waste containers in a secondary containment tray to contain potential leaks.[18]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[17][18][20] Do not leave funnels in the container.[20]
Emergency Procedures: Spill and Decontamination
Chemical spills must be cleaned up immediately by trained personnel.[9][22]
Minor Spill Cleanup Protocol
For small spills that can be safely managed by laboratory staff:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in Section 3.0.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[23] For a solid spill, avoid generating dust.[10]
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[10] Use spark-proof tools if the compound is dissolved in a flammable solvent.[14]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[22]
-
Label and Dispose: Seal and label the container holding the spill cleanup materials as hazardous waste.
Decontamination of Laboratory Equipment
Proper decontamination protects other researchers and prevents unintended chemical reactions.
-
Glassware and Surfaces: Wash contaminated glassware and surfaces with an appropriate solvent. The initial rinsate must be collected and disposed of as hazardous liquid waste.[21] Subsequent rinses may be permissible for drain disposal, but only if the material is confirmed to be non-hazardous and local regulations allow it.[17] Given the uncertainty, collecting the first three rinses as hazardous waste is the most prudent course of action.
-
Empty Containers: An empty container that held this compound must still be treated as hazardous waste.[16] It can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[16][21] After rinsing, deface the original label completely and dispose of the container according to your institution's policy for clean lab glass or plastic.[16][21]
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction facility.[14]
-
Do Not:
-
Do:
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of trust and safety within the scientific community.
References
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Sayed, A. E. D. H., Zaki, R. M., El-Dean, A. M. K., & Abdulrazzaq, A. Y. (2015). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. PubMed. Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
OSHA Laboratory Standard - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 12). Today's Clinical Lab. Retrieved from [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Sayed, A. E. D. H., & Khalil, N. S. A. (2016). Estimation of the Modulatory Roles of Thieno [2,3-c] Pyrazole Compounds Versus the Toxicity of 4- Nonylphenol. Semantic Scholar. Retrieved from [Link]
-
Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Retrieved from [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022, June 18). PMC. Retrieved from [Link]
-
The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. PMC. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Retrieved from [Link]
-
Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from [Link]
Sources
- 1. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. vumc.org [vumc.org]
- 10. aaronchem.com [aaronchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. compliancy-group.com [compliancy-group.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 18. clinicallab.com [clinicallab.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. research.columbia.edu [research.columbia.edu]
- 21. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 22. westlab.com [westlab.com]
- 23. ccny.cuny.edu [ccny.cuny.edu]
Personal protective equipment for handling 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
Comprehensive Safety & Handling Guide: 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal
As researchers and drug development professionals, our work with novel heterocyclic compounds like this compound is foundational to innovation. However, advancing science requires an unwavering commitment to safety. This guide provides a detailed framework for the safe handling of this compound, grounded in established safety principles and data from analogous chemical structures. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care and protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following guidance is synthesized from the hazard profiles of structurally similar pyrazole and thienopyrazole derivatives. It is imperative to treat novel compounds with caution and to handle them as potentially hazardous substances.[1]
Hazard Identification and Risk Assessment
The foundational principle of laboratory safety is to understand the potential risks before any work begins.[2][3] Based on data from related pyrazole compounds, this compound should be handled as a substance with the potential to cause irritation and other harmful effects upon contact or inhalation.
The primary routes of exposure to be controlled are skin/eye contact, inhalation of dust or aerosols, and ingestion.[2] The following table summarizes the anticipated hazards based on analogous compounds and the corresponding safety rationale.
| Potential Hazard | GHS Hazard Code (Analogue) | Rationale & Implication for Handling | Primary Engineering & PPE Control |
| Serious Eye Irritation | H319 / H318 | Compounds of this class are consistently cited as causing serious eye irritation or damage.[4][5][6][7] Direct contact from splashes or airborne powder could lead to significant injury. | Chemical Splash Goggles, Fume Hood |
| Skin Irritation | H315 | Pyrazole derivatives frequently cause skin irritation upon contact.[4][5][6] Prolonged or repeated exposure should be avoided to prevent dermatitis or other skin conditions. | Chemically Resistant Gloves, Lab Coat |
| Respiratory Irritation | H335 | If handled as a fine powder, there is a significant risk of aerosolization. Inhaling the dust may cause irritation to the respiratory tract.[4][5][6] | Chemical Fume Hood, Respirator (if needed) |
| Harmful if Swallowed | H302 | Oral toxicity is a noted hazard for some pyrazoles.[5][7] While a less common route of exposure in a lab, it underscores the need for good hygiene (e.g., hand washing). | No eating/drinking in the lab, Hand Washing |
| Potential Skin Sensitizer | H317 | Some related compounds may cause an allergic skin reaction after repeated exposure.[8] | Double Gloving, Proper Glove Removal |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential harm.[9][10] Minimum PPE for any work involving this compound includes a lab coat, chemical splash goggles, appropriate gloves, long pants, and closed-toe shoes.[11]
Eye and Face Protection
Due to the high potential for serious eye irritation, standard safety glasses are insufficient .
-
Chemical Splash Goggles: Tightly fitting safety goggles conforming to ANSI Z87.1 (or equivalent) are mandatory.[11][12] They provide a seal around the eyes to protect against splashes and fine dust.
-
Face Shield: When handling larger quantities (>50 mL of a solution) or when there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[10][11]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.[10]
-
Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[11][13] Nitrile offers good resistance to a range of chemicals and is preferable to latex, which provides poor chemical protection and can cause allergies.[3][11]
-
Technique: For all but the most minor transfers, double-gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or holes before use.[10] Use proper removal techniques to avoid touching the outer surface of the contaminated glove with your bare skin.[5]
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[9][14] This protects your skin and personal clothing from splashes and spills. Contaminated lab coats should be professionally laundered and not taken home.[14]
-
Apron: For procedures involving large volumes of corrosive or toxic liquids, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[10]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation hazards.
-
Chemical Fume Hood: All work that involves handling the solid powder or creating solutions of this compound must be performed inside a certified chemical fume hood.[2][15] This is the most effective way to control exposure to airborne dust and vapors.
-
Respirator: A respirator (e.g., an N95 or a half-mask respirator with appropriate cartridges) is typically not required if work is conducted properly within a fume hood.[13] A formal respiratory protection program is necessary if exposure assessments indicate that a fume hood is insufficient to control exposure.
Operational Workflow: From Preparation to Disposal
A systematic workflow minimizes the risk of error and exposure. The following process outlines the critical steps for safely handling this compound in a laboratory setting.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.[16] Pyrazole derivatives should not be released into the environment.[1][17]
Waste Segregation and Collection
-
Classification: All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Containers: Use a dedicated, leak-proof, and sealable container for waste collection. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][16]
-
Contaminated Materials: This includes excess chemical, contaminated gloves, pipette tips, weighing paper, and any absorbent material used for cleaning spills. Do not place these items in the regular trash.[16]
Disposal Protocol
-
Collection: Collect all waste in the designated container within the laboratory, preferably inside a fume hood or a designated satellite accumulation area.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a secure, well-ventilated area away from incompatible materials.[12]
-
Removal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[16]
-
Prohibition: Do not dispose of this chemical or its containers down the drain or in the general waste stream.[12][16]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.[4]
| Exposure Route | First Aid Response |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12] |
Always have the Safety Data Sheets for analogous compounds readily available for emergency responders.[5]
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet - 1-(1H-Pyrazol-1-yl)ethanone. Available from: [Link]
-
University of Illinois Urbana-Champaign. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available from: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Available from: [Link]
-
Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]
- Deutsche Pharmazeutische Gesellschaft. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. Available from: [Link]
-
University of Illinois Division of Research Safety. (2025, December 6). Personal Protective Equipment. Available from: [Link]
-
Merck Millipore. SAFETY DATA SHEET. Available from: [Link]
- MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
-
McNeil Group. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Available from: [Link]
-
Environmental Health Safety and Laboratory Operations. Standard Personal Protective Equipment. Available from: [Link]
-
RLSS. (2015, July 22). Personal Protective Equipment Selection Guide. Available from: [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. moravek.com [moravek.com]
- 10. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. targetmol.com [targetmol.com]
- 13. research.arizona.edu [research.arizona.edu]
- 14. safety.rice.edu [safety.rice.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. arviatechnology.com [arviatechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
